BAY 249716
描述
属性
分子式 |
C13H9ClN4S |
|---|---|
分子量 |
288.76 g/mol |
IUPAC 名称 |
N-(5-chloropyridin-2-yl)-4-pyridin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H9ClN4S/c14-9-4-5-12(16-7-9)18-13-17-11(8-19-13)10-3-1-2-6-15-10/h1-8H,(H,16,17,18) |
InChI 键 |
XIMLXPRKZACEAD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=NC=C(C=C3)Cl |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of BAY 249716
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BAY 249716 is a novel small molecule identified as a modulator of mutant p53 condensation. Belonging to the aminothiazole class, it exerts its primary mechanism of action through the direct, non-covalent stabilization of various p53 protein variants, including wild-type (WT) and key oncogenic mutants such as p53R175H and p53Y220C. This stabilization leads to the dissolution of mutant p53 condensates within the cell nucleus. While not directly reactivating the transcriptional functions of mutant p53, this compound influences p53-related cellular processes, exhibiting anti-proliferative effects in cancer cell lines. This document provides a comprehensive overview of the experimental data and methodologies elucidating the mechanism of action of this compound.
Core Mechanism: Stabilization of p53 Protein and Modulation of Mutant p53 Condensates
The principal mechanism of this compound involves its direct interaction with the p53 protein, leading to the stabilization of both wild-type and mutant forms. This interaction is non-covalent, distinguishing it from other compounds that may form covalent bonds with p53. The stabilization of p53 by this compound has been quantitatively demonstrated through biophysical methods, and its impact on the subcellular localization of mutant p53 has been visualized through advanced cell imaging techniques.
Quantitative Analysis of p53 Stabilization
The thermal stabilization of different p53 protein variants upon binding of this compound was assessed using nano-differential scanning fluorimetry (nanoDSF). This technique measures the change in the melting temperature (ΔTm) of a protein in the presence of a ligand, with an increase in Tm indicating stabilization.
| p53 Variant | ΔTm (°C) with this compound |
| p53WT | 1.2 |
| p53R175H | 1.0 |
| p53Y220C | 0.6 |
| Table 1: Stabilization of p53 Variants by this compound. The table displays the change in melting temperature (ΔTm) for wild-type and two mutant p53 proteins in the presence of this compound, as determined by nanoDSF experiments.[1] |
Modulation of Mutant p53 Condensates
In cancer cells harboring certain p53 mutations, the mutant protein can form condensate-like structures in the nucleus, which are associated with its loss of function and potential gain-of-function activities. This compound has been shown to dissolve these structural mutant p53 condensates.[1]
Figure 1: Modulation of Mutant p53 Condensates by this compound. This diagram illustrates the action of this compound in dissolving mutant p53 condensates within the cell nucleus, leading to stabilized and soluble p53.
Downstream Cellular Effects
While this compound stabilizes p53, it does not appear to reactivate the transcriptional activity of common p53 mutants. However, its interaction with p53 and modulation of its condensation state leads to downstream cellular consequences, including anti-proliferative activity.
Anti-proliferative and Other Biological Activities
This compound has demonstrated anti-proliferative effects in various cancer cell lines, with IC50 values typically in the low micromolar range.[2] Additionally, it exhibits potent antitubercular and antileishmanial activities.
| Activity | Cell Line / Organism | IC50 / IC90 |
| Antitubercular | Mycobacterium tuberculosis | <0.10 µg/mL (IC90) |
| Antileishmanial | Leishmania donovani in J774.A1 cells | 0.09 µM (IC50) |
| Table 2: Additional Biological Activities of this compound. This table summarizes the potent antitubercular and antileishmanial activities of this compound.[3] |
The precise signaling pathways leading from p53 stabilization by this compound to its anti-proliferative effects are still under investigation. It is hypothesized that altering the physical state of mutant p53 from condensed to soluble may interfere with its oncogenic gain-of-function activities or trigger other cellular stress responses.
Figure 2: Hypothesized Downstream Effects of this compound. This diagram outlines the proposed signaling cascade following the stabilization of mutant p53 by this compound, leading to anti-proliferative outcomes.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
Nano-Differential Scanning Fluorimetry (nanoDSF)
This biophysical assay was employed to quantify the thermal stabilization of p53 variants upon ligand binding.
-
Protein Preparation: Recombinantly expressed and purified p53 DNA-binding domains (wild-type, R175H, and Y220C mutants) were used.
-
Assay Principle: The intrinsic tryptophan fluorescence of the protein is monitored as the temperature is increased. Unfolding of the protein exposes tryptophan residues to a different environment, causing a change in fluorescence. The midpoint of this transition is the melting temperature (Tm).
-
Procedure:
-
The p53 protein is mixed with the compound (this compound) or a vehicle control (DMSO).
-
The samples are loaded into capillaries.
-
A linear thermal ramp is applied, and the fluorescence at 330 nm and 350 nm is recorded.
-
The ratio of the fluorescence intensities (350 nm / 330 nm) is plotted against temperature to generate a melting curve.
-
The Tm is calculated from the first derivative of the melting curve. The change in Tm (ΔTm) is determined by comparing the Tm in the presence and absence of the compound.
-
Mutant p53 Condensation Assay
This cell-based imaging assay was used to visualize the effect of this compound on mutant p53 condensates.
-
Cell Line and Reagents: A p53-null cell line (e.g., Saos-2) is transiently transfected with a plasmid expressing a fluorescently tagged (e.g., tagRFP) mutant p53 (e.g., p53R175H or p53Y220C).
-
Procedure:
-
Cells are seeded in imaging-compatible plates.
-
After transfection, cells are treated with this compound or a vehicle control.
-
Live-cell imaging is performed using a high-resolution confocal microscope.
-
The formation, dissolution, and dynamics of the fluorescently labeled p53 condensates are observed and quantified over time.
-
Cell Proliferation (MTT) Assay
This colorimetric assay was used to assess the anti-proliferative effects of this compound on cancer cell lines.
-
Principle: The assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
-
Procedure:
-
Cancer cell lines with known p53 status are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated to allow for formazan crystal formation.
-
A solubilization solution (e.g., DMSO or a specialized detergent-based solution) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
Figure 3: Experimental Workflow for Characterizing this compound. This diagram outlines the key experimental stages in elucidating the mechanism of action of this compound, from biophysical characterization to the assessment of cellular outcomes.
Conclusion
This compound represents a promising small molecule that targets a key vulnerability in cancers with mutant p53. Its mechanism of action, centered on the direct, non-covalent stabilization of p53 and the subsequent dissolution of oncogenic mutant p53 condensates, offers a novel therapeutic strategy. Further research is warranted to fully elucidate the downstream signaling pathways that translate this physical modulation of p53 into anti-proliferative effects and to explore its full therapeutic potential in relevant preclinical and clinical settings.
References
BAY 249716: A Technical Overview of a Novel Modulator of Mutant p53 Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 249716 is a novel small molecule identified as a modulator of mutant p53 protein condensation. The tumor suppressor protein p53 is frequently mutated in human cancers, leading to its inactivation and the promotion of tumor growth. Many of these mutations are missense mutations that result in a structurally unstable protein prone to aggregation. Recent research has highlighted the role of liquid-liquid phase separation in the formation of p53 condensates, which may represent a precursor to aggregation. This compound has been shown to interact with p53 and modulate the formation of these condensates, representing a potential therapeutic strategy for cancers harboring specific p53 mutations. This technical guide provides a comprehensive overview of the discovery and development of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols.
Discovery and Core Activity
This compound was identified through a high-content screen for small molecules that modulate the condensation of mutant p53. It is an aminothiazole derivative that has been shown to stabilize different variants of the p53 protein.[1][2]
Data Presentation
Table 1: In Vitro Activity of this compound
| Activity Type | Target/Cell Line | Quantitative Data | Source |
| Anti-proliferative Activity | Various cancer cell lines | IC50: 2–10 µmol/L[3] | Lemos et al., 2020 |
| Antitubercular Activity | Mycobacterium tuberculosis | IC90: <0.10 μg/mL[4] | MedchemExpress |
Table 2: p53 Variant Stabilization by this compound
| p53 Variant | Stabilization Observed | Source |
| p53 wild-type (WT) | Yes | [1] |
| p53 R175H | Yes | |
| p53 Y220C | Yes |
Mechanism of Action: Modulation of p53 Condensation
This compound's primary mechanism of action is the modulation of mutant p53 condensation. Structural mutants of p53 can lead to protein misfolding and subsequent aggregation, a process that is now understood to potentially involve an initial liquid-liquid phase separation to form protein condensates. This compound has been observed to dissolve these condensates for certain structural p53 mutants. This interaction with and stabilization of p53 variants is a key aspect of its activity.
Signaling Pathway and Experimental Workflow Visualization
References
BAY 249716 as a Modulator of Mutant p53 Condensation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including cell cycle arrest, apoptosis, and DNA repair. Its role as the "guardian of the genome" is underscored by the fact that the TP53 gene is mutated in over half of all human cancers. These mutations not only abrogate its tumor-suppressive functions but can also lead to a gain-of-function (GOF) phenotype, where the mutant p53 protein acquires new oncogenic activities. A key feature of many p53 mutants is their propensity to misfold and form aggregates, a process that is increasingly understood to involve the formation of protein condensates. BAY 249716 is a novel small molecule aminothiazole that has been identified as a modulator of mutant p53 condensation, offering a potential therapeutic avenue for cancers harboring specific p53 mutations. This technical guide provides an in-depth overview of the preclinical data and experimental methodologies related to this compound.
The MDM2-p53 Pathway: A Prime Target for Cancer Therapy
In normal, unstressed cells, the p53 protein is kept at low levels through its interaction with the E3 ubiquitin ligase, MDM2. MDM2 targets p53 for proteasomal degradation, thus functioning as a negative regulator. In response to cellular stress, such as DNA damage, this interaction is disrupted, leading to the stabilization and activation of p53. Activated p53 then transcriptionally regulates a host of downstream target genes to orchestrate the appropriate cellular response. In cancers with wild-type p53, the overexpression of MDM2 can lead to the suppression of p53's tumor-suppressive function. Therefore, inhibiting the MDM2-p53 interaction has been a long-standing goal in cancer drug development.
However, in cancers with mutant p53, the therapeutic strategy shifts from reactivating a suppressed wild-type protein to addressing the challenges posed by the mutant protein itself. Many p53 mutations are "structural," meaning they alter the protein's conformation, leading to instability and a tendency to aggregate. These aggregates can sequester other tumor suppressors and promote oncogenic pathways.
Investigating the Antitubercular Properties of BAY 249716: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberculosis remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. BAY 249716, a known modulator of the p53 protein, has demonstrated potent antitubercular activity. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on Mycobacterium tuberculosis. It consolidates available quantitative data, outlines detailed experimental protocols for assessing antitubercular properties, and presents a putative mechanism of action centered on the host p53 signaling pathway. This document aims to serve as a foundational resource for researchers and professionals in the field of tuberculosis drug development.
Quantitative Data on Antitubercular Activity
The in vitro antitubercular potency of this compound has been evaluated, demonstrating significant activity against Mycobacterium tuberculosis. The key quantitative metric reported is the half-maximal inhibitory concentration (IC90), which represents the concentration of the compound required to inhibit 90% of bacterial growth.
| Compound | Metric | Value | Mycobacterium tuberculosis Strain |
| This compound | IC90 | < 0.10 µg/mL | Not Specified |
Note: The specific strain of Mycobacterium tuberculosis used in this assessment is not publicly available. Further studies are required to determine the activity of this compound against a broader panel of drug-susceptible and drug-resistant clinical isolates.
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment of antitubercular properties. The following sections describe standard protocols that are widely used in the field and are likely representative of the methods used to evaluate this compound.
In Vitro Antitubercular Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a common method for determining the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase)
-
This compound stock solution (in DMSO)
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
Prepare a serial dilution of this compound in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^4 CFU/mL.
-
Include positive control wells (bacteria without drug) and negative control wells (broth only).
-
Incubate the plates at 37°C for 5-7 days.
-
After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
Intracellular Antitubercular Activity Assay
This assay evaluates the ability of a compound to inhibit the growth of M. tuberculosis within macrophages, which is a critical aspect of its life cycle.
Objective: To determine the efficacy of this compound against intracellular Mycobacterium tuberculosis.
Materials:
-
RAW 264.7 macrophage cell line
-
Mycobacterium tuberculosis H37Rv
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)
-
This compound
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
7H10 agar plates
Procedure:
-
Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere overnight.
-
Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10:1 for 4 hours.
-
Wash the cells with PBS to remove extracellular bacteria.
-
Add fresh DMEM containing serial dilutions of this compound to the infected cells.
-
Incubate the plates at 37°C in a 5% CO2 atmosphere for 3 days.
-
After incubation, lyse the macrophages with lysis buffer.
-
Plate serial dilutions of the cell lysate on 7H10 agar plates.
-
Incubate the agar plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the number of colony-forming units (CFU) to determine the intracellular bacterial load.
-
Calculate the percentage of inhibition of intracellular growth compared to the untreated control.
Proposed Mechanism of Action: Host-Directed Therapy via p53 Modulation
While the direct molecular target of this compound within Mycobacterium tuberculosis has not been elucidated, its known function as a p53 modulator suggests a plausible host-directed mechanism of action. The p53 signaling pathway plays a critical role in the host's immune response to mycobacterial infection.
Upon infection of macrophages by M. tuberculosis, the p53 pathway can be activated.[1] This activation can trigger apoptosis, or programmed cell death, of the infected macrophage.[1] This is a crucial defense mechanism, as it eliminates the niche for bacterial replication and exposes the bacteria to other immune cells.
This compound, by stabilizing and modulating p53 activity, could potentially enhance this natural host defense. By promoting the apoptotic death of infected macrophages, this compound may indirectly lead to the clearance of the bacteria.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound in M. tuberculosis infection.
Experimental Workflow Diagram
Caption: A logical workflow for the comprehensive evaluation of this compound.
Conclusion and Future Directions
This compound has emerged as a compound with promising antitubercular activity. While the initial quantitative data is encouraging, further research is imperative to fully characterize its potential as a therapeutic agent. The proposed host-directed mechanism of action via p53 modulation presents an exciting avenue for a novel class of antitubercular drugs that could be less prone to the development of bacterial resistance.
Future studies should focus on:
-
Determining the MIC of this compound against a diverse panel of clinical M. tuberculosis isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.
-
Elucidating the precise molecular interactions between this compound and the p53 pathway in the context of M. tuberculosis infection.
-
Conducting in vivo efficacy studies in animal models of tuberculosis to assess the therapeutic potential of this compound.
-
Investigating potential synergistic effects of this compound with existing first- and second-line anti-tuberculosis drugs.
By addressing these key research areas, the scientific community can gain a more complete understanding of the antitubercular properties of this compound and its potential role in the future of tuberculosis treatment.
References
Unveiling the Target of BAY 249716: A Technical Guide to its Identification and Validation
For Immediate Release
BERLIN – November 25, 2025 – For researchers, scientists, and drug development professionals invested in the fields of oncology and molecular biology, this technical guide provides an in-depth exploration of the target identification and validation of BAY 249716, a small molecule modulator of the tumor suppressor protein p53. This document outlines the core scientific findings, presents key quantitative data in a structured format, details the experimental protocols utilized for its validation, and provides visual representations of the associated biological pathways and experimental workflows.
Core Findings: p53 as the Direct Target of this compound
This compound has been identified as a small molecule that directly interacts with the p53 protein. Its primary mechanism of action involves the modulation of mutant p53 condensation and the stabilization of both wild-type (WT) and various mutant forms of p53.[1][2][3] This interaction is non-covalent in nature.[1] The stabilization of p53 by this compound is a key indicator of target engagement and has been quantitatively measured using cellular thermal shift assays.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on this compound, providing a clear comparison of its effects on different p53 variants.
Table 1: Cellular Thermal Shift Assay (CETSA) Data for p53 Variants
| p53 Variant | Melting Temperature (Tm) without this compound (°C) | Melting Temperature (Tm) with this compound (°C) | Thermal Shift (ΔTm) (°C) |
| p53 WT | 41.6 ± 0.01 | 44.5 ± 0.05 | +2.9 |
| p53 R175H | 35.0 ± 0.086 | 38.5 ± 0.11 | +3.5 |
| p53 Y220C | 34.7 ± 0.02 | 38.1 ± 0.07 | +3.4 |
Data extracted from Lemos C, et al. iScience. 2020 Sep 1;23(9):101517.[1]
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | p53 Status | IC50 (µM) |
| Cal-33 | p53 R175H | 2.8 |
| Detroit 562 | p53 R175H | 3.5 |
| Huh7 | p53 Y220C | 4.1 |
| MDA-MB-468 | p53 R273H | >10 |
| U2OS | p53 WT | 5.2 |
| Calu1 | p53 null | >10 |
| H358 | p53 null | >10 |
Data extracted from Lemos C, et al. iScience. 2020 Sep 1;23(9):101517.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the identification and validation of this compound's target.
Cellular Thermal Shift Assay (CETSA)
This assay was employed to confirm the direct binding of this compound to p53 in a cellular context by measuring the thermal stabilization of the protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment: Human cancer cell lines expressing either wild-type or mutant p53 were cultured under standard conditions. Cells were treated with either this compound (typically at 10 µM) or a vehicle control (DMSO) and incubated for a specified period (e.g., 1 hour) at 37°C.
-
Heat Challenge: The cell suspensions were aliquoted into PCR tubes and subjected to a temperature gradient (e.g., from 37°C to 61°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Cells were lysed by three freeze-thaw cycles using liquid nitrogen and a water bath.
-
Separation of Soluble and Aggregated Proteins: The lysates were centrifuged at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: The supernatant containing the soluble protein fraction was collected. The amount of soluble p53 at each temperature was quantified by Western blotting using a specific anti-p53 antibody.
-
Data Analysis: The band intensities were quantified, and melting curves were generated by plotting the percentage of soluble p53 as a function of temperature. The melting temperature (Tm), the temperature at which 50% of the protein is denatured, was calculated for both treated and untreated samples. The difference in Tm (ΔTm) indicates the degree of stabilization induced by the compound.
Antiproliferative Assay
This assay was used to determine the effect of this compound on the growth of various cancer cell lines with different p53 statuses.
Protocol:
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound (e.g., from 0.01 to 30 µM) or a vehicle control (DMSO).
-
Incubation: The plates were incubated for a prolonged period (e.g., 72 hours) under standard cell culture conditions.
-
Cell Viability Measurement: Cell viability was assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal was read using a plate reader. The data was normalized to the vehicle-treated control cells, and dose-response curves were generated. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated for each cell line.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the target identification and validation of this compound.
Caption: Workflow for the identification and validation of this compound's target.
Caption: Proposed mechanism of action of this compound on the p53 pathway.
References
An In-depth Technical Guide to the Chemical Structure of BAY 249716
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BAY 249716, a small molecule modulator of the tumor suppressor protein p53. The information is compiled from publicly available scientific literature and chemical databases, presented in a structured format to facilitate understanding and further research.
Chemical Identity and Physicochemical Properties
This compound is chemically known as N-(5-chloropyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClN₄S | [1] |
| Molecular Weight | 288.75 g/mol | [1] |
| CAS Number | 696628-24-7 | [1] |
| IUPAC Name | N-(5-chloropyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine | [1] |
| SMILES String | ClC1=CN=C(NC2=NC(C3=CC=CC=N3)=CS2)C=C1 | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO |
Proposed Synthesis Protocol
While the specific, proprietary synthesis protocol for this compound is not publicly detailed, a plausible synthetic route can be devised based on established methods for the synthesis of N-aryl-4-aryl-thiazol-2-amines, primarily through the Hantzsch thiazole synthesis.
dot
Caption: Proposed synthetic workflow for this compound.
Methodology:
Step 1: Synthesis of 2-Bromo-1-(pyridin-2-yl)ethan-1-one (Intermediate I1) 2-Acetylpyridine is subjected to bromination using a suitable brominating agent, such as bromine in acetic acid or N-bromosuccinimide (NBS), to yield the α-haloketone intermediate, 2-bromo-1-(pyridin-2-yl)ethan-1-one.
Step 2: Synthesis of N-(5-chloropyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine (this compound) The intermediate 2-bromo-1-(pyridin-2-yl)ethan-1-one is then reacted with N-(5-chloropyridin-2-yl)thiourea in a suitable solvent, such as ethanol or isopropanol. The reaction proceeds via the Hantzsch thiazole synthesis, a cyclocondensation reaction, to form the final product, this compound. The product can be purified by recrystallization or column chromatography.
Structural Characterization: Experimental Workflow
The chemical structure of this compound would be unequivocally confirmed through a combination of spectroscopic and chromatographic techniques.
dot
Caption: Experimental workflow for structural characterization.
Methodologies:
-
Thin-Layer Chromatography (TLC): Used for rapid monitoring of the reaction progress and preliminary assessment of the purity of the synthesized compound.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Employed to determine the purity of the final compound with high accuracy and for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of this compound, providing crucial evidence for its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive elucidation of the molecular structure, providing detailed information about the chemical environment of each proton and carbon atom.
Biological Activity and Mechanism of Action
This compound has been identified as a small molecule that modulates the function of the p53 tumor suppressor protein. It has been shown to stabilize different variants of p53, including wild-type and certain mutant forms.
Quantitative Data on Biological Activity:
| Parameter | Organism/Cell Line | Value | Source |
| Antitubercular Activity (IC₉₀) | Mycobacterium tuberculosis | <0.10 µg/mL | |
| p53 Stabilization (Tm Shift) | p53WT | Significant stabilization observed | |
| p53 Stabilization (Tm Shift) | p53R175H | Significant stabilization observed | |
| p53 Stabilization (Tm Shift) | p53Y220C | Significant stabilization observed |
Signaling Pathway Modulation:
This compound's primary mechanism of action involves the direct or indirect stabilization of the p53 protein. In cells with wild-type p53, this stabilization can lead to the activation of p53's downstream targets, resulting in cell cycle arrest, apoptosis, or senescence of cancer cells. In the context of mutant p53, this compound has been shown to dissolve mutant p53 condensates, which are aggregates of misfolded p53 that can have oncogenic gain-of-function activities.
dot
Caption: p53 signaling pathway modulation by this compound.
Experimental Protocol for p53 Stabilization Assay (Nano-Differential Scanning Fluorimetry):
This protocol is based on the methodology described in the study by Lemos et al. (2020).
-
Protein Preparation: Recombinantly express and purify the p53 DNA-binding domain of wild-type and mutant (e.g., R175H, Y220C) p53 proteins.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and dilute to the desired final concentrations in the assay buffer.
-
Assay Setup: In a capillary tube, mix the purified p53 protein with the diluted this compound or a vehicle control (DMSO).
-
Thermal Denaturation: Use a nanoDSF instrument to apply a thermal ramp, typically from 20°C to 95°C, at a defined heating rate.
-
Data Acquisition: Monitor the intrinsic tryptophan fluorescence of the p53 protein at two wavelengths (e.g., 330 nm and 350 nm) as a function of temperature.
-
Data Analysis: The ratio of the fluorescence intensities is plotted against temperature to generate a melting curve. The melting temperature (Tm), which is the midpoint of the thermal unfolding transition, is calculated. An increase in the Tm in the presence of this compound compared to the vehicle control indicates stabilization of the p53 protein.
This technical guide provides a foundational understanding of this compound, integrating its chemical structure with its biological function. The provided protocols and diagrams are intended to serve as a starting point for researchers and drug development professionals interested in further exploring the therapeutic potential of this p53-modulating compound.
References
An In-Depth Technical Guide to BAY 249716 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 249716 is a novel small molecule that has garnered significant interest in the field of oncology for its unique mechanism of action targeting the tumor suppressor protein p53. Unlike traditional therapies, this compound modulates the condensation of mutant p53, a protein frequently implicated in cancer development and progression. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its effects in various cancer cell lines. We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the signaling pathways involved.
Core Mechanism of Action: Modulation of p53 Condensation
The tumor suppressor p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis.[1] Mutations in the TP53 gene are prevalent in human cancers and often lead to the production of a misfolded and aggregated p53 protein, which not only loses its tumor-suppressive functions but can also gain new oncogenic properties.
This compound has been identified as a modulator of mutant p53 condensation.[1] It is a small molecule that directly interacts with and stabilizes various p53 protein variants, including wild-type p53 (p53WT) and the common structural mutants p53R175H and p53Y220C.[1] The primary mechanism of this compound involves the dissolution of these mutant p53 condensates within the cell nucleus.[1] This activity is noteworthy as it does not appear to reactivate the transcriptional functions of the mutant p53.[1]
Data Presentation
p53 Protein Stabilization
The direct interaction of this compound with p53 and its stabilizing effect have been quantified using nano-differential scanning fluorimetry (nDSF). This technique measures the change in the thermal stability of a protein upon ligand binding, expressed as the change in melting temperature (ΔTm).
| p53 Variant | ΔTm (°C) with this compound |
| p53WT | +1.2 |
| p53R175H | +1.0 |
| p53Y220C | +0.6 |
Table 1: Stabilization of p53 protein variants by this compound as measured by nano-differential scanning fluorimetry (nDSF). Data sourced from Lemos et al., 2020.
Anti-proliferative Activity
Experimental Protocols
Cell Proliferation Assay (WST-1)
This protocol outlines a general method for assessing the anti-proliferative effects of this compound using a WST-1 assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
WST-1 reagent
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the results to determine the IC50 value.
Nano-Differential Scanning Fluorimetry (nDSF) for p53 Stabilization
This protocol describes the general procedure for assessing the thermal stabilization of p53 by this compound.
Materials:
-
Purified recombinant p53 protein (WT and mutants)
-
Appropriate buffer solution
-
This compound stock solution
-
nanoDSF instrument and capillaries
Methodology:
-
Sample Preparation: Prepare a solution of the purified p53 protein in the appropriate buffer.
-
Compound Addition: Add this compound to the p53 solution at a desired final concentration. Include a vehicle control.
-
Capillary Loading: Load the samples into the nanoDSF capillaries.
-
Thermal Denaturation: Place the capillaries in the nanoDSF instrument. Apply a linear thermal ramp (e.g., from 20°C to 95°C at a rate of 1°C/minute).
-
Fluorescence Measurement: The instrument will monitor the changes in the intrinsic tryptophan fluorescence of the p53 protein as it unfolds.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is calculated for both the treated and untreated samples. The change in melting temperature (ΔTm) is determined by subtracting the Tm of the control from the Tm of the this compound-treated sample.
Signaling Pathways and Visualizations
This compound's primary effect is on the physical state of mutant p53. While it dissolves mutant p53 condensates, it does not appear to restore its transcriptional activity. This suggests that the downstream signaling effects may differ from those of compounds that aim to reactivate mutant p53.
// Connections "DNA Damage" -> p53_wt; "Oncogene Activation" -> p53_wt; p53_wt -> mdm2 [label="induces"]; mdm2 -> p53_wt [label="inhibits"]; p53_wt -> "Apoptosis"; p53_wt -> "Cell Cycle Arrest"; p53_wt -> "Senescence";
p53_mut -> p53_condensates [label="aggregates to form"]; p53_condensates -> "Proliferation" [label="promotes"]; BAY249716 -> p53_condensates [label="dissolves", color="#34A853", arrowhead=tee];
} DOT Figure 1. Mechanism of action of this compound.
The diagram illustrates that under normal cellular stress, wild-type p53 is activated, leading to tumor-suppressive outcomes like apoptosis and cell cycle arrest. In cancer cells with mutant p53, the protein misfolds and forms condensates, which can contribute to cell proliferation. This compound acts by dissolving these mutant p53 condensates. The lack of reactivation of p53's transcriptional activity suggests that this compound's anti-proliferative effects may be independent of the canonical p53 downstream pathways.
Experimental Workflow for Assessing this compound Activity
This workflow outlines the key experiments to comprehensively evaluate the in vitro activity of this compound in cancer cell lines.
Conclusion and Future Directions
This compound represents a promising new approach to targeting mutant p53 in cancer. Its ability to modulate the physical state of mutant p53 condensates, rather than attempting to restore its transcriptional function, opens up new avenues for therapeutic intervention. The available data demonstrates its direct interaction with and stabilization of p53, leading to anti-proliferative effects in cancer cell lines.
Further research is needed to fully elucidate the downstream consequences of dissolving mutant p53 condensates and to establish a comprehensive profile of its activity across a wider range of cancer types. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers investigating this compound and similar molecules. The continued exploration of this novel mechanism holds the potential to deliver new and effective treatments for patients with p53-mutated cancers.
References
Methodological & Application
Application Notes and Protocols for BAY 249716 in Cell Culture
For research use only. Not for use in diagnostic procedures.
Introduction
BAY 249716 is a novel small molecule modulator of the tumor suppressor protein p53. It has been identified as a compound that can stabilize different variants of the p53 protein, including wild-type (WT) and various mutant forms.[1][2] Functionally, this compound has been shown to modulate the condensation of mutant p53, a process implicated in its loss of function and gain of oncogenic functions.[2][3] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell viability and p53 signaling.
Mechanism of Action
This compound stabilizes p53 protein variants, including wild-type p53, and structural mutants such as p53R175H and p53Y220C.[1] The compound has been observed to interfere with the condensation of fluorescently-tagged structural mutant p53. While it can activate a p53 activity reporter, this effect is suggested to be potentially mediated through the p73 pathway, rather than direct reactivation of mutant p53. Ultimately, treatment with this compound leads to anti-proliferative effects in a range of cancer cell lines, irrespective of their p53 mutation status.
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines with different p53 mutation statuses after long-term exposure.
| Cell Line | p53 Status | IC50 (µM) |
| Cal-33 | p53R175H | 2.5 |
| Detroit 562 | p53R175H | 3.2 |
| SK-BR-3 | p53R175H | 4.1 |
| AU-565 | p53R175H | 1.8 |
| Huh7 | p53Y220C | 3.5 |
| Saos2 | p53-/- | 2.9 |
| H1299 | p53-/- | 3.8 |
| H358 | p53-/- | 2.7 |
| Calu1 | p53-/- | 3.1 |
| HMC-1-8 | p53WT | 2.1 |
| U2OS | p53WT | 3.6 |
| MCF7 | p53WT | 4.5 |
Data adapted from Lemos C, et al. iScience. 2020 Sep 1;23(9):101517.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol describes how to determine the anti-proliferative effect of this compound on cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 to 10 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: p53 Reporter Assay
This protocol is for measuring the transcriptional activity of p53 in response to this compound treatment using a luciferase-based reporter assay.
Materials:
-
Cell line of interest (e.g., U2OS for p53WT, or a p53-null line like H1299 for studying ectopically expressed p53 mutants)
-
p53-responsive luciferase reporter plasmid (e.g., containing p53 response elements)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Seed cells in a 24-well plate.
-
Co-transfect the cells with the p53-responsive luciferase reporter plasmid and the control plasmid according to the manufacturer's protocol for the transfection reagent.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate for an additional 24-48 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided in the dual-luciferase reporter assay kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in p53 reporter activity for each treatment relative to the vehicle control.
-
Protocol 3: Western Blot for Total p53
This protocol details the detection of total p53 protein levels in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound
-
RIPA lysis buffer (or similar) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against total p53
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against total p53 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the p53 band intensity to the loading control band intensity.
-
Visualizations
Caption: Simplified p53 signaling pathway and the role of this compound.
References
Application Notes and Protocols for In Vivo Studies with BAY 249716
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 249716 is a small molecule compound identified as a modulator of mutant p53 condensation. It has been shown to stabilize wild-type and various mutant forms of the p53 protein, a critical tumor suppressor that is frequently mutated in human cancers.[1][2] The ability of this compound to restore the proper conformation of p53 suggests its potential as a therapeutic agent in oncology. These application notes provide a comprehensive guide for the utilization of this compound in in vivo studies, focusing on its mechanism of action, formulation, and proposed experimental protocols.
Mechanism of Action
This compound functions by directly interacting with the p53 protein, leading to its stabilization.[2] This is particularly relevant for cancer cells harboring missense mutations in the TP53 gene, which often result in a conformationally unstable and inactive protein. By stabilizing the native conformation, this compound can potentially restore the tumor-suppressive functions of p53, including the induction of apoptosis and cell cycle arrest.
Caption: Signaling pathway of this compound in p53 stabilization.
Data Presentation
Due to the limited availability of public data on the in vivo properties of this compound, the following tables are provided as templates for researchers to populate with their experimentally determined data.
Table 1: In Vivo Formulation of this compound
| Parameter | Protocol 1 | Protocol 2 |
| Solvents | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% Corn Oil |
| Solubility | 2.5 mg/mL | ≥ 2.5 mg/mL |
| Appearance | Clear solution | Clear solution |
| Preparation Notes | Requires sonication and heating to 60°C.[3][4] | Recommended for dosing periods not exceeding half a month. |
| Storage | Prepare fresh daily. | Prepare fresh daily. |
Table 2: Suggested Animal Models for In Vivo Studies
| Model Type | Description | Rationale |
| Xenograft Models | Immunocompromised mice (e.g., NOD/SCID, NSG) subcutaneously or orthotopically implanted with human cancer cell lines expressing mutant p53. | To assess the anti-tumor efficacy of this compound on human tumors. |
| Patient-Derived Xenograft (PDX) Models | Immunocompromised mice implanted with tumor fragments directly from patients. | To evaluate the efficacy of this compound in a more clinically relevant setting that preserves the heterogeneity of the original tumor. |
| Genetically Engineered Mouse Models (GEMMs) | Mice engineered to develop spontaneous tumors driven by specific p53 mutations. | To study the effect of this compound on tumor initiation, progression, and metastasis in an immunocompetent host. |
Table 3: Pharmacokinetic Parameters of this compound (To Be Determined)
| Parameter | Route of Administration | Value | Units |
| Cmax | IV, IP, Oral | Experimentally Determined | ng/mL or µM |
| Tmax | IP, Oral | Experimentally Determined | hours |
| AUC(0-t) | IV, IP, Oral | Experimentally Determined | ngh/mL or µMh |
| t1/2 (half-life) | IV, IP, Oral | Experimentally Determined | hours |
| Clearance (CL) | IV | Experimentally Determined | mL/min/kg |
| Volume of Distribution (Vd) | IV | Experimentally Determined | L/kg |
| Bioavailability (F%) | IP, Oral | Experimentally Determined | % |
Table 4: Toxicology Profile of this compound (To Be Determined)
| Parameter | Species | Value | Units |
| Maximum Tolerated Dose (MTD) | Mouse, Rat | Experimentally Determined | mg/kg |
| No Observed Adverse Effect Level (NOAEL) | Mouse, Rat | Experimentally Determined | mg/kg |
| LD50 (Median Lethal Dose) | Mouse, Rat | Experimentally Determined | mg/kg |
| Observed Toxicities | Mouse, Rat | Describe any observed adverse effects | - |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol yields a clear solution of 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
-
Heating block or water bath
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
To aid dissolution, sonicate the solution and warm it to 60°C until the solution is clear.
-
Allow the solution to cool to room temperature before administration.
-
It is recommended to prepare this formulation fresh on the day of use.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for assessing the anti-tumor activity of this compound.
Materials and Animals:
-
Immunocompromised mice (e.g., 6-8 week old female NOD/SCID mice)
-
Human cancer cell line with a known p53 mutation (e.g., A549, HCT116)
-
Matrigel (optional)
-
This compound formulation
-
Vehicle control (formulation without this compound)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in sterile PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Administer this compound or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection, oral gavage). The dosing regimen (dose and frequency) should be determined from preliminary tolerability studies.
-
Monitoring: Continue to monitor tumor growth and the general health of the animals (body weight, behavior, signs of toxicity) throughout the study.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, Western blotting for p53 target genes).
Caption: General experimental workflow for an in vivo efficacy study.
Protocol 3: Pharmacokinetic Study
A preliminary pharmacokinetic study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Animals:
-
Male and female mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats).
Procedure:
-
Dose Administration: Administer a single dose of this compound via intravenous (IV) and the intended therapeutic route (e.g., intraperitoneal or oral).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). The exact time points should be chosen to capture the absorption, distribution, and elimination phases.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution. Bioavailability can be calculated by comparing the AUC from the extravascular route to the AUC from the IV route.
Protocol 4: Toxicology Study (Dose Escalation)
A dose escalation study is necessary to determine the maximum tolerated dose (MTD) of this compound.
Animals:
-
Healthy mice or rats.
Procedure:
-
Group Assignment: Divide animals into several groups.
-
Dose Escalation: Administer increasing doses of this compound to each group.
-
Observation: Closely monitor the animals for any signs of toxicity, including changes in body weight, food and water consumption, clinical signs of distress, and mortality.
-
MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a 10-20% loss in body weight.
-
Further Analysis: At the end of the observation period, a full necropsy and histopathological analysis of major organs can be performed to identify any target organ toxicities.
Caption: Decision-making workflow for planning in vivo studies with this compound.
Conclusion
This compound represents a promising therapeutic candidate for cancers with mutant p53. The protocols outlined in these application notes provide a framework for researchers to conduct robust in vivo studies to evaluate its efficacy, pharmacokinetics, and safety. Due to the current lack of publicly available in vivo data for this compound, it is imperative that researchers empirically determine the optimal dosing, pharmacokinetic profile, and toxicological parameters in their specific animal models and experimental settings. Careful and systematic execution of these studies will be crucial in advancing the preclinical development of this compound.
References
Application Notes and Protocols for BAY 249716 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive searches of publicly available scientific literature and databases did not yield specific dosage and administration data for BAY 249716 in mice. The following application notes and protocols are therefore based on general principles of preclinical drug development in murine models, information regarding the compound's formulation from commercial suppliers, and its known mechanism of action. These are intended to serve as a starting point for researchers, and specific experimental parameters should be optimized and validated in a laboratory setting.
Introduction to this compound
This compound is a small molecule compound that has been identified as a modulator of the p53 protein. Specifically, it has been shown to stabilize different variants of the p53 protein.[1] The tumor suppressor protein p53 plays a critical role in regulating the cell cycle, and its mutation or inactivation is a common feature in many human cancers. By stabilizing p53, this compound may restore its tumor-suppressive functions, making it a potential candidate for cancer therapy.
Proposed Mechanism of Action: p53 Stabilization
The p53 signaling pathway is a crucial cellular stress response network that can trigger cell cycle arrest, senescence, or apoptosis upon activation by various stimuli such as DNA damage or oncogene activation.[1][2][3][4] In many cancer cells, p53 is either mutated or its function is inhibited, allowing for uncontrolled cell proliferation. This compound is understood to function by stabilizing p53, which can lead to the reactivation of its downstream tumor-suppressive activities.
Figure 1: Simplified p53 signaling pathway and the proposed mechanism of action for this compound.
Quantitative Data Summary
As no specific in vivo studies with this compound dosage in mice are publicly available, a quantitative data table cannot be provided. Researchers should conduct dose-finding studies (dose escalation) to determine the maximum tolerated dose (MTD) and optimal biological dose for their specific mouse model and experimental endpoint.
Experimental Protocols
The following are general protocols that can be adapted for the in vivo evaluation of this compound in a murine cancer model.
Formulation of this compound for In Vivo Administration
Based on information from a commercial supplier, a potential formulation for this compound for in vivo use is as follows. Note: This is a guideline and may require optimization.
Table 1: Example Formulation for this compound
| Component | Percentage | Purpose |
| DMSO | 10% | Solubilizing agent |
| PEG300 | 40% | Co-solvent |
| Tween-80 | 5% | Surfactant/Emulsifier |
| Saline (0.9% NaCl) | 45% | Vehicle |
Protocol for Preparation (for a 2.5 mg/mL solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Add saline to reach the final volume and mix well.
-
The final solution should be clear. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.
-
It is recommended to prepare the formulation fresh on the day of use.
General Protocol for a Subcutaneous Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model in immunocompromised mice, which is a common method for evaluating the efficacy of novel anti-cancer compounds.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional, can improve tumor take rate)
-
Syringes and needles (e.g., 25-27 gauge)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest the cells using trypsin, wash with PBS, and resuspend in cold PBS or HBSS at the desired concentration (e.g., 1 x 10^7 cells/mL). If using Matrigel, resuspend the cells in a 1:1 mixture of PBS/HBSS and Matrigel on ice.
-
Animal Preparation: Anesthetize the mice according to an approved institutional animal care and use committee (IACUC) protocol. Shave the injection site (typically the flank).
-
Tumor Cell Implantation: Inject the cell suspension (e.g., 100-200 µL) subcutaneously into the flank of the mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors are palpable and have reached a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (or vehicle control) to the respective groups according to the determined dose, route (e.g., intraperitoneal, oral gavage, or subcutaneous), and schedule.
-
Efficacy Evaluation: Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical evaluation of a novel anti-cancer compound like this compound in a mouse model.
Figure 2: General workflow for preclinical testing of an anti-cancer compound in a mouse model.
References
Application Notes and Protocols for Measuring BAY 249716 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 249716 is a novel small molecule identified as a modulator of the tumor suppressor protein p53.[1] It has been shown to stabilize wild-type and various mutant forms of p53, making it a compound of interest for cancer therapy research.[1][2] Additionally, this compound has demonstrated antitubercular activity.[3] The activity of this compound is primarily assessed by its ability to modulate the p53 signaling pathway, which plays a critical role in cell cycle arrest, apoptosis, and DNA repair.[4] Accurate and reproducible methods for measuring the activity of this compound are essential for its preclinical and clinical development.
These application notes provide detailed protocols for key experiments to characterize the activity of this compound, focusing on its effects on p53 stabilization, transcriptional activity, and cancer cell proliferation.
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activity of this compound.
| Assay Type | Cell Line/Target | Parameter | Value | Reference |
| Anti-proliferative Activity | J774.A1 | IC50 | 0.09 µM | |
| Antitubercular Activity | Mycobacterium tuberculosis H37Rv | IC90 | <0.10 µg/mL | |
| p53 Protein Stabilization | p53WT, p53R175H, p53Y220C | Stabilization | Significant stabilization of all three variants | |
| Anti-proliferative Activity | Various cancer cell lines | IC50 | Low-µM range |
Signaling Pathway
The p53 signaling pathway is a crucial regulator of cellular stress responses. In normal, unstressed cells, p53 is kept at low levels through continuous degradation mediated by the E3 ubiquitin ligase MDM2. Upon cellular stress, such as DNA damage, oncogene activation, or hypoxia, this interaction is disrupted, leading to the stabilization and activation of p53. Activated p53 acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21), apoptosis (e.g., BAX, PUMA), and DNA repair. This compound is understood to act by stabilizing the p53 protein, thereby promoting its tumor-suppressive functions.
References
Application Notes and Protocols: BAY 249716 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 249716 is a novel small molecule identified through high-throughput screening (HTS) that modulates the condensation of mutant p53, a key protein implicated in a majority of human cancers. This compound has demonstrated the ability to stabilize various p53 protein variants, presenting a promising avenue for therapeutic intervention in oncology.[1][2] Additionally, this compound has exhibited antitubercular activity.[3] These application notes provide a detailed overview of the utility of this compound in HTS assays, including its mechanism of action, protocols for relevant screening assays, and quantitative data to guide researchers in its application.
Mechanism of Action
The tumor suppressor protein p53 plays a critical role in preventing cancer formation and has been described as the "guardian of the genome". In many cancers, mutations in the TP53 gene lead to a destabilized and non-functional p53 protein that can form aggregates within the cell nucleus. This compound has been shown to interact directly with p53, leading to the stabilization of both wild-type and mutant p53 proteins.[1][2] This stabilization is thought to counteract the aggregation-prone state of mutant p53, potentially restoring some of its tumor-suppressive functions or inducing novel effects that are detrimental to cancer cells. The interaction of this compound with p53 has been confirmed using biophysical methods such as nano-differential scanning fluorimetry (nano-DSF), which measures the thermal stability of the protein upon compound binding.
p53 Signaling Pathway
Caption: p53 signaling pathway and the role of this compound.
Quantitative Data
While specific high-throughput screening data such as Z' factors for the initial discovery of this compound are not publicly available, the following table summarizes its known biological activities.
| Parameter | Value | Cell Lines/Conditions | Source |
| Anti-proliferative Activity (IC50) | Low µM range | Various cancer cell lines with different p53 mutation statuses | |
| Antitubercular Activity (IC90) | <0.10 µg/mL | Mycobacterium tuberculosis H37Rv | |
| p53 Protein Stabilization | Significant stabilization of p53WT, p53R175H, and p53Y220C | Recombinant p53 proteins (DNA-binding domain) |
Experimental Protocols
The following are representative protocols for high-throughput screening assays that can be utilized to identify or characterize compounds like this compound that modulate p53 stability and function.
High-Throughput Cellular Thermal Shift Assay (CETSA) for p53 Stabilization
This assay identifies compounds that bind to and stabilize p53 in a cellular context.
Materials:
-
Cancer cell line with a known p53 mutation (e.g., TOV-112D with p53-R175H)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound and other test compounds
-
DMSO (for compound dilution)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Anti-p53 antibody and secondary antibody
Workflow:
Caption: Workflow for a cellular thermal shift assay (CETSA).
Protocol:
-
Cell Plating: Seed cells in a multi-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Compound Incubation: Treat the cells with various concentrations of this compound or a compound library for a predetermined time (e.g., 1-4 hours). Include a DMSO vehicle control.
-
Heat Treatment: After incubation, wash the cells with PBS and resuspend them in PBS. Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. Heat the cells using a thermal cycler with a temperature gradient (e.g., 37°C to 67°C) for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble p53 in each sample using Western blotting.
-
Data Analysis: Plot the amount of soluble p53 as a function of temperature for each compound treatment. A shift in the melting curve to a higher temperature indicates that the compound has stabilized the p53 protein.
p53 Transcriptional Activity Reporter Assay
This assay measures the ability of compounds to restore the transcriptional activity of mutant p53.
Materials:
-
A p53-null cell line (e.g., H1299)
-
Expression vectors for a mutant p53 (e.g., p53-R175H) and a p53-responsive luciferase reporter (e.g., pG13-luc)
-
Transfection reagent
-
Complete cell culture medium
-
This compound and other test compounds
-
DMSO
-
96-well or 384-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Workflow:
Caption: Workflow for a p53 transcriptional reporter assay.
Protocol:
-
Transfection: Co-transfect the p53-null cells with the mutant p53 expression vector and the p53-responsive luciferase reporter plasmid.
-
Cell Plating: After transfection, plate the cells into 96-well or 384-well plates.
-
Compound Addition: Add this compound or a compound library at various concentrations to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for a period sufficient for changes in gene expression to occur (e.g., 24-48 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability if necessary (e.g., a co-transfected Renilla luciferase reporter). An increase in the luciferase signal indicates that the compound has restored, at least in part, the transcriptional activity of the mutant p53.
Nano-Differential Scanning Fluorimetry (nano-DSF)
This is a biophysical assay to confirm direct binding and stabilization of purified p53 protein by a compound.
Materials:
-
Purified recombinant p53 protein (wild-type or mutant)
-
Assay buffer (e.g., phosphate or HEPES buffer)
-
This compound and other test compounds
-
DMSO
-
NanoDSF instrument and capillaries
Protocol:
-
Sample Preparation: Prepare a solution of the purified p53 protein in the assay buffer. Prepare a series of dilutions of this compound in the same buffer.
-
Incubation: Mix the p53 protein with each concentration of the compound and incubate for a short period to allow for binding.
-
Capillary Loading: Load the samples into the nanoDSF capillaries.
-
Thermal Denaturation: Place the capillaries in the nanoDSF instrument and apply a linear thermal ramp (e.g., from 20°C to 95°C at a rate of 1°C/minute). The instrument will monitor the changes in the intrinsic tryptophan fluorescence of the protein as it unfolds.
-
Data Analysis: The melting temperature (Tm) of the protein is determined from the inflection point of the unfolding curve. An increase in the Tm in the presence of the compound indicates a direct binding and stabilizing effect.
Conclusion
This compound serves as a valuable tool for studying the biology of mutant p53 and as a starting point for the development of novel cancer therapeutics. The high-throughput screening methods and protocols detailed in these application notes provide a framework for researchers to identify and characterize new modulators of p53, ultimately contributing to the advancement of cancer drug discovery.
References
Protocol for Assessing the Effect of BAY 249716 on the p53 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Application Notes
BAY 249716 is a small molecule compound that has been identified as a modulator of the tumor suppressor protein p53.[1] It has been shown to stabilize both wild-type and mutant p53 variants, suggesting a potential therapeutic application in cancers with varying p53 statuses.[1] The p53 pathway is a critical signaling network that responds to cellular stress, including DNA damage and oncogenic signaling, to induce cell cycle arrest, apoptosis, or senescence, thereby preventing tumor development. This document provides a comprehensive set of protocols to investigate the biological effects of this compound on the p53 signaling pathway in cancer cell lines. The following experimental procedures are designed to assess the compound's impact on p53 protein levels, the expression of its downstream target genes, and the consequential effects on cell viability and p53 localization.
Key Experimental Assays
This protocol outlines four key experimental assays to elucidate the mechanism of action of this compound in relation to the p53 pathway:
-
Western Blotting: To determine the effect of this compound on the protein levels of p53 and its key downstream targets, p21 (encoded by CDKN1A) and MDM2.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the changes in mRNA expression of p53 target genes, such as CDKN1A and MDM2, upon treatment with this compound.
-
Cell Viability Assay: To assess the anti-proliferative effects of this compound on cancer cell lines.
-
Immunofluorescence Microscopy: To visualize the subcellular localization of p53 and determine if this compound treatment promotes its nuclear accumulation.
Data Presentation
Table 1: Effect of this compound on p53 and Target Protein Expression
| Treatment | Concentration (µM) | p53 Protein Level (Fold Change) | p21 Protein Level (Fold Change) | MDM2 Protein Level (Fold Change) |
| Vehicle (DMSO) | - | 1.0 | 1.0 | 1.0 |
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 | |||
| Positive Control (e.g., Nutlin-3) | 10 |
Data to be filled in based on Western blot quantification.
Table 2: Effect of this compound on p53 Target Gene Expression
| Treatment | Concentration (µM) | CDKN1A mRNA Level (Fold Change) | MDM2 mRNA Level (Fold Change) |
| Vehicle (DMSO) | - | 1.0 | 1.0 |
| This compound | 1 | ||
| This compound | 5 | ||
| This compound | 10 | ||
| Positive Control (e.g., Doxorubicin) | 1 |
Data to be filled in based on qRT-PCR results.
Table 3: Anti-proliferative Activity of this compound
| Cell Line | p53 Status | This compound IC50 (µM) |
| A549 | Wild-Type | |
| HCT116 | Wild-Type | |
| MCF-7 | Wild-Type | |
| SW480 | Mutant | |
| H1299 | Null |
IC50 values to be determined from cell viability assays.
Experimental Protocols
Western Blotting Protocol
This protocol details the detection of p53, p21, and MDM2 protein levels in cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., A549, HCT116)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize to the loading control (β-actin).
Quantitative Real-Time PCR (qRT-PCR) Protocol
This protocol is for measuring the mRNA levels of p53 target genes.
Materials:
-
Treated cell lysates (from the same experiment as Western blotting)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for CDKN1A, MDM2, and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from treated cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system. The reaction mixture should contain cDNA, primers, and SYBR Green/TaqMan master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Cell Viability (MTT) Assay Protocol
This assay determines the effect of this compound on cell proliferation.[2][3]
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Immunofluorescence Microscopy Protocol
This protocol allows for the visualization of p53 subcellular localization.[4]
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-p53)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound or vehicle.
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization.
-
Blocking and Staining: Block non-specific binding sites and then incubate with the primary anti-p53 antibody. After washing, incubate with the fluorescently labeled secondary antibody and DAPI.
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Visualizations
Caption: The p53 signaling pathway and the point of intervention by this compound.
Caption: Experimental workflow for assessing the effects of this compound.
Caption: Logical flow of this compound's anticipated mechanism of action.
References
Application Notes and Protocols: Utilizing BAY 249716 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the potential of BAY 249716, a small molecule modulator of mutant p53, in combination with other cancer therapeutics. Due to the early stage of publicly available research on this compound combination therapies, this document outlines the scientific rationale for such combinations, provides template protocols for preclinical evaluation, and suggests data presentation formats.
Introduction to this compound
This compound is a novel small molecule that has been shown to modulate the condensation of mutant p53 and stabilize several p53 protein variants, including wild-type p53 (p53WT) and the common mutants p53R175H and p53Y220C.[1][2] By stabilizing these otherwise unstable mutant proteins, this compound may restore some of their tumor-suppressive functions. The compound has demonstrated anti-proliferative activity in various cancer cell lines with differing p53 mutation statuses.[1] The tumor suppressor protein p53 is mutated or lost in over half of all human cancers, making it a critical target for therapeutic intervention.[3] Mutant p53 can not only lose its tumor-suppressive transcriptional activity but also gain new oncogenic functions that promote tumor growth, invasion, and drug resistance.[3]
The rationale for combining this compound with other anticancer agents is based on the central role of p53 in cellular processes such as apoptosis, cell cycle arrest, and DNA repair. Restoring p53 function could potentially sensitize cancer cells to conventional chemotherapies, targeted therapies, and radiation.
Potential Combination Strategies
The therapeutic potential of this compound is likely to be maximized when used in combination with other anticancer agents. Below are scientifically-driven hypotheses for combination strategies.
Combination with Conventional Chemotherapy
Many chemotherapeutic agents induce DNA damage, leading to p53-dependent apoptosis in cancer cells with wild-type p53. In tumors with mutant p53, this response is often blunted, leading to chemoresistance. By stabilizing mutant p53, this compound may restore the apoptotic signaling pathway, thereby sensitizing cancer cells to DNA-damaging agents.
-
Hypothesized Mechanism of Synergy: this compound-mediated stabilization of mutant p53 may lower the apoptotic threshold, allowing DNA-damaging chemotherapy to be more effective at lower doses, potentially reducing toxicity.
Combination with Targeted Therapies
Targeted therapies that inhibit specific oncogenic pathways can be highly effective, but resistance often develops. In some cases, the p53 pathway is implicated in this resistance.
-
Example Combination: Combining this compound with PARP inhibitors in BRCA-mutant cancers that also harbor a p53 mutation. Restored p53 function could enhance cell cycle arrest and apoptosis in response to the DNA damage induced by PARP inhibition.
Combination with Immunotherapy
The tumor microenvironment and the host immune response are critical factors in cancer progression and treatment response. The p53 pathway has been implicated in modulating the immune response.
-
Hypothesized Mechanism: Restoration of p53 function by this compound could lead to the upregulation of immune-stimulatory molecules and the downregulation of immunosuppressive factors, potentially enhancing the efficacy of immune checkpoint inhibitors.
Data Presentation
Quantitative data from combination studies should be presented in a clear and structured format to allow for easy interpretation and comparison.
Table 1: In Vitro Anti-proliferative Activity of this compound in Combination with Drug X
| Cell Line (p53 status) | This compound IC50 (µM) | Drug X IC50 (µM) | Combination Index (CI) at ED50 | Combination Effect |
| Cell Line A (p53-mutant) | ||||
| Cell Line B (p53-wildtype) | ||||
| Cell Line C (p53-null) | ||||
| CI < 0.9: Synergy; 0.9 < CI < 1.1: Additive; CI > 1.1: Antagonism |
Table 2: In Vivo Tumor Growth Inhibition of this compound in Combination with Drug Y in Xenograft Model
| Treatment Group | Number of Animals | Mean Tumor Volume at Day X (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Control |
| Vehicle Control | N/A | N/A | ||
| This compound (dose) | ||||
| Drug Y (dose) | ||||
| This compound + Drug Y |
Experimental Protocols
The following are template protocols for key experiments to evaluate the combination of this compound with other cancer drugs. These should be optimized for specific cell lines and animal models.
Protocol 1: In Vitro Cell Viability Assay for Synergy Assessment
Objective: To determine if this compound acts synergistically, additively, or antagonistically with another anti-cancer agent.
Materials:
-
Cancer cell lines with varying p53 status
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Combination drug stock solution (in appropriate solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for this compound and the combination drug. Also, prepare combinations of both drugs at constant and non-constant ratios.
-
Treatment: Treat the cells with single agents and the drug combinations. Include vehicle-only controls.
-
Incubation: Incubate the plates for a period corresponding to several cell doubling times (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Calculate the IC50 for each drug alone. Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy, additivity, or antagonism.
Protocol 2: Western Blot Analysis for Pathway Modulation
Objective: To investigate the effect of this compound in combination with another drug on key signaling proteins.
Materials:
-
Cancer cell lines
-
This compound and combination drug
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-PARP, anti-caspase-3, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Treat cells with this compound, the combination drug, and the combination for a specified time (e.g., 24 or 48 hours).
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., actin).
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another drug in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
This compound formulation for in vivo administration
-
Combination drug formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment Administration: Administer the treatments (vehicle, this compound alone, combination drug alone, and the combination) according to a predetermined schedule and route of administration.
-
Tumor Measurement and Body Weight: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group. Statistically compare the tumor volumes between the groups.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of this compound.
Caption: p53 signaling pathway and the role of this compound.
References
Application Notes and Protocols for Novel Anti-Tuberculosis Drug Development
Disclaimer: Initial searches for "BAY 249716" in the context of tuberculosis research did not yield specific preclinical or clinical data. Therefore, the following application notes and protocols are provided as a representative template for a hypothetical anti-tuberculosis agent, herein referred to as Compound X . The methodologies and data presented are based on established practices in tuberculosis drug discovery and development.
Application Notes for Compound X
Introduction: Compound X is a novel synthetic molecule with potential therapeutic application against Mycobacterium tuberculosis (Mtb). These application notes provide an overview of its preclinical evaluation, including its mechanism of action, in vitro efficacy, and preliminary safety profile. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-tuberculosis therapies.
Mechanism of Action (Hypothetical): Compound X is hypothesized to inhibit the enzymatic activity of InhA, an enoyl-acyl-carrier protein reductase essential for mycolic acid biosynthesis in Mtb.[1] Inhibition of this pathway disrupts the integrity of the mycobacterial cell wall, leading to bactericidal activity. Further studies are required to fully elucidate the detailed molecular interactions.
In Vitro Efficacy: Compound X has demonstrated potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. The minimum inhibitory concentrations (MICs) were determined using the microplate Alamar blue assay (MABA).
Table 1: In Vitro Activity of Compound X against M. tuberculosis
| Mtb Strain | Genotype | Compound X MIC (µg/mL) | Isoniazid MIC (µg/mL) | Rifampicin MIC (µg/mL) |
| H37Rv | Drug-Susceptible | 0.05 | 0.025 | 0.05 |
| MDR-TB-1 | rpoB S531L | 0.06 | > 1.0 | > 2.0 |
| XDR-TB-2 | katG S315T, rpoB S531L | 0.05 | > 1.0 | > 2.0 |
Cytotoxicity: The cytotoxicity of Compound X was evaluated against the HepG2 human hepatoma cell line to assess potential liver toxicity.
Table 2: Cytotoxicity of Compound X
| Cell Line | Compound X CC50 (µM) | Selectivity Index (SI = CC50/MIC) |
| HepG2 | > 100 | > 2000 |
Experimental Protocols:
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
Objective: To determine the lowest concentration of Compound X that inhibits the visible growth of M. tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)
-
Alamar Blue reagent
-
96-well microplates
-
M. tuberculosis H37Rv culture
-
Compound X stock solution (1 mg/mL in DMSO)
-
Positive control (Isoniazid)
-
Negative control (DMSO)
Procedure:
-
Prepare a serial two-fold dilution of Compound X in Middlebrook 7H9 broth in a 96-well plate. The final concentrations should range from 10 µg/mL to 0.005 µg/mL.
-
Inoculate each well with M. tuberculosis H37Rv at a final concentration of 5 x 10^5 CFU/mL.
-
Include a positive control (Isoniazid) and a negative control (DMSO vehicle).
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Incubate for an additional 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
Protocol 2: In Vivo Efficacy in a Murine Model of Tuberculosis
Objective: To evaluate the in vivo efficacy of Compound X in reducing the bacterial burden in a mouse model of chronic tuberculosis infection.
Materials:
-
BALB/c mice (6-8 weeks old)
-
M. tuberculosis H37Rv
-
Aerosol infection chamber
-
Compound X formulation for oral gavage
-
Isoniazid (positive control)
-
Vehicle control
-
Middlebrook 7H11 agar plates
Procedure:
-
Infect BALB/c mice with a low dose of M. tuberculosis H37Rv via the aerosol route to establish a chronic infection.
-
Four weeks post-infection, randomize mice into treatment groups (n=10 per group):
-
Vehicle control (oral gavage daily)
-
Isoniazid (10 mg/kg, oral gavage daily)
-
Compound X (25 mg/kg, oral gavage daily)
-
Compound X (50 mg/kg, oral gavage daily)
-
-
Treat the mice for 4 weeks.
-
At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.
-
Homogenize the organs in sterile saline.
-
Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.
-
Compare the CFU counts between the treatment and control groups to assess the efficacy of Compound X.
Visualizations
Caption: Hypothetical signaling pathway of Compound X inhibiting InhA.
Caption: Experimental workflow for in vivo efficacy testing of Compound X.
References
Application Notes and Protocols for Immunohistochemistry Staining with BAY 249716 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 249716 is a small molecule modulator known to stabilize p53 protein variants, including wild-type and various mutant forms.[1] This activity makes it a compound of interest in cancer research and drug development, particularly for tumors with dysfunctional p53 signaling. Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ expression and localization of proteins within tissues, providing critical insights into the pharmacodynamic effects of drug candidates like this compound.
These application notes provide a detailed protocol for performing IHC staining on formalin-fixed, paraffin-embedded (FFPE) tissue sections from preclinical models treated with this compound. The focus is on assessing the expression of p53 and its key downstream targets, p21 and MDM2, to elucidate the biological response to treatment.
Mechanism of Action and Signaling Pathway
This compound functions by stabilizing p53, a tumor suppressor protein that plays a pivotal role in regulating cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[2] In normal, unstressed cells, p53 levels are kept low through continuous degradation mediated by its negative regulator, MDM2.[3] Upon cellular stress or therapeutic intervention with agents like this compound, p53 is stabilized and accumulates in the nucleus.[4]
Activated p53 acts as a transcription factor, inducing the expression of a suite of target genes. Among these are:
-
p21 (CDKN1A): A cyclin-dependent kinase inhibitor that mediates cell cycle arrest, primarily at the G1/S checkpoint.[5]
-
MDM2: As part of a negative feedback loop, p53 activation transcriptionally upregulates MDM2, which in turn targets p53 for degradation, thus tightly controlling the p53 response.
The following diagram illustrates the core p53 signaling pathway and the role of this compound.
Caption: p53 signaling pathway activated by this compound.
Experimental Protocols
This section provides a comprehensive protocol for the immunohistochemical analysis of p53, p21, and MDM2 in FFPE tissues following treatment with this compound.
Experimental Workflow
The overall workflow for the IHC experiment is depicted below.
Caption: Immunohistochemistry experimental workflow.
Reagents and Materials
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Phosphate-buffered saline (PBS)
-
Primary antibodies (see Table 1)
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars, humidified chamber, microscope
Table 1: Recommended Primary Antibodies
| Target Protein | Recommended Clone | Host Species | Dilution Range |
| p53 | DO-1 | Mouse | 1:100 - 1:500 |
| p21 | SX118 | Mouse | 1:50 - 1:200 |
| MDM2 | IF2 | Mouse | 1:50 - 1:200 |
Detailed Staining Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (2 changes, 3 minutes each).
-
Immerse in 70% ethanol (2 changes, 3 minutes each).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in pre-heated citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
Incubate in blocking buffer for 30 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the desired concentration.
-
Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse with PBS (3 changes, 5 minutes each).
-
Prepare and apply the DAB substrate-chromogen solution. Incubate until the desired brown color develops (typically 1-10 minutes).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
Dehydrate through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene and coverslip with a permanent mounting medium.
-
Data Presentation and Analysis
Quantitative analysis of IHC staining is crucial for an objective assessment of treatment effects. The H-score is a commonly used semi-quantitative method that considers both the intensity and the percentage of stained cells.
Scoring Methodology
-
Staining Intensity: Score the intensity of nuclear staining as:
-
0 = No staining
-
1 = Weak staining
-
2 = Moderate staining
-
3 = Strong staining
-
-
Percentage of Positive Cells: Determine the percentage of tumor cells showing any degree of specific staining.
-
H-Score Calculation: H-Score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)] The H-score can range from 0 to 300.
Representative Quantitative Data
The following table presents hypothetical but representative data illustrating the potential effects of this compound treatment on p53, p21, and MDM2 expression in a tumor xenograft model.
Table 2: Immunohistochemical Analysis of Tumor Xenografts
| Treatment Group | Target Protein | Mean % Positive Cells (± SD) | Mean Staining Intensity (± SD) | Mean H-Score (± SD) |
| Vehicle Control | p53 | 15 (± 5) | 1.2 (± 0.4) | 45 (± 15) |
| p21 | 10 (± 4) | 1.1 (± 0.3) | 30 (± 12) | |
| MDM2 | 20 (± 7) | 1.3 (± 0.5) | 60 (± 21) | |
| This compound | p53 | 75 (± 12) | 2.5 (± 0.6) | 225 (± 36) |
| p21 | 60 (± 10) | 2.2 (± 0.5) | 180 (± 30) | |
| MDM2 | 55 (± 9) | 2.1 (± 0.4) | 165 (± 27) |
Troubleshooting
-
High Background: Inadequate blocking, insufficient washing, or high primary antibody concentration.
-
Weak or No Staining: Inactive primary antibody, suboptimal antigen retrieval, or incorrect antibody dilution.
-
Non-specific Staining: Cross-reactivity of antibodies or presence of endogenous biotin (if using an avidin-biotin system).
Conclusion
This application note provides a comprehensive framework for utilizing immunohistochemistry to investigate the pharmacodynamic effects of this compound. By assessing the expression of p53 and its downstream targets, p21 and MDM2, researchers can gain valuable insights into the on-target activity of this p53-stabilizing compound in preclinical models. The provided protocols and data analysis methods are intended to serve as a guide and should be optimized for specific experimental conditions.
References
Troubleshooting & Optimization
BAY 249716 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered during experiments with BAY 249716.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common solvents?
A1: Quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively published. However, specific formulations for in vitro and in vivo studies have been reported, providing key insights into its solubility characteristics. High solubility has been reported in 100% DMSO.[1] For aqueous-based systems, co-solvent strategies are necessary to achieve viable concentrations.
Q2: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What is causing this and how can I prevent it?
A2: This is a common issue for compounds with low aqueous solubility, often referred to as "precipitation upon dilution." It occurs because the compound, while soluble in a high-concentration organic stock solution (like DMSO), becomes insoluble when the percentage of the organic solvent is significantly reduced in the aqueous buffer.
To prevent this, consider the following troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to reduce the final concentration of this compound in your aqueous medium.
-
Optimize co-solvent percentage: While keeping the final DMSO concentration low is often recommended for cell-based assays (typically <0.5%), a certain amount is necessary to maintain solubility. You may need to empirically determine the optimal balance for your specific experimental conditions.
-
Use a formulated solvent system: For in vivo studies, specific solvent systems have been developed to maintain the solubility of this compound. These formulations can also be adapted for in vitro use if compatible with your experimental setup.[1]
-
Vigorous mixing: When diluting, add the stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and even distribution, which can help prevent localized high concentrations that lead to precipitation.[2]
Q3: Are there any general strategies to improve the solubility of this compound?
A3: Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound, which is an aminothiazole derivative. These include:
-
Co-solvency: The use of water-miscible organic solvents in combination with water can significantly increase solubility.[3]
-
pH Adjustment: The solubility of aminothiazole compounds can be pH-dependent. In acidic conditions, the amino group can become protonated, potentially increasing aqueous solubility.[3]
-
Use of Surfactants: Surfactants like Tween-80 can aid in the dissolution of hydrophobic compounds by forming micelles.
Troubleshooting Guides
Guide 1: Preparing a Clear Solution for In Vivo Studies
If you are encountering precipitation or phase separation when preparing this compound for in vivo experiments, the following protocols have been reported to yield clear solutions.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation This protocol yields a clear solution at 2.5 mg/mL.
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
If precipitation or phase separation occurs, gentle warming (up to 60°C) and ultrasonication can be used to aid dissolution.
Protocol 2: DMSO/Corn Oil Formulation This protocol yields a clear solution at ≥ 2.5 mg/mL.
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 900 µL of corn oil and mix thoroughly.
Guide 2: General Workflow for Troubleshooting Solubility Issues
This workflow provides a systematic approach to addressing solubility challenges with this compound in your experiments.
References
Optimizing BAY 249716 Concentration for Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental use of BAY 249716, a small molecule modulator of p53. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that modulates the condensation of both wild-type and mutant p53. It has been shown to stabilize p53 protein variants, including p53WT, p53R175H, and p53Y220C, suggesting a direct interaction.[1][2][3][4] This stabilization is a key aspect of its anti-proliferative activity in various cancer cell lines.[4]
Q2: What is a recommended starting concentration for in vitro experiments?
A2: For initial in vitro experiments, a broad dose-response curve is recommended, spanning several orders of magnitude (e.g., 1 nM to 100 µM). Based on available data, this compound exhibits anti-proliferative activity with IC50 values in the low micromolar range in several cell lines. Refer to the data tables below for specific examples.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution, for example, 10 mM in DMSO, which can then be serially diluted into your aqueous experimental medium. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5% v/v) to avoid solvent-induced toxicity. For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline are recommended.
Q4: How does the p53 status of a cell line influence the experimental outcome with this compound?
A4: Since this compound acts by stabilizing p53, the p53 status of your cell line is critical for interpreting results. In cells with wild-type or mutant p53, this compound is expected to enhance p53-mediated downstream effects, such as cell cycle arrest or apoptosis. In p53-null cells, the effects of this compound may be minimal or occur through p53-independent pathways. It is crucial to verify the p53 status of your cell lines before initiating experiments.
Q5: What are essential controls to include when experimenting with this compound?
A5: To ensure accurate interpretation of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle, providing a baseline for normal cell behavior.
-
Positive Control: A known activator or stabilizer of the p53 pathway to ensure your assay is functioning correctly.
-
Negative Control: A structurally similar but inactive compound, if available, to help identify potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No observable effect of this compound on cell viability. | 1. Compound Insolubility: The compound may have precipitated out of the solution at the working concentration. 2. Incorrect Concentration: The concentration used may be too low to elicit a response. 3. p53 Status: The cell line may be p53-null, making it unresponsive to a p53-stabilizing compound. | 1. Verify Solubility: Visually inspect the media for any signs of precipitation. Prepare fresh dilutions and consider using a solubilizing agent if necessary. 2. Perform Dose-Response: Conduct a broad dose-response experiment (e.g., 1 nM to 100 µM) to identify the effective concentration range. 3. Confirm p53 Status: Verify the p53 status of your cell line via Western blot or sequencing. |
| High cell death observed even at low concentrations. | 1. Compound Cytotoxicity: this compound may exhibit general cytotoxicity at higher concentrations. 2. Off-Target Effects: The compound may be interacting with other cellular targets, leading to toxicity. 3. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Determine CC50: Perform a cytotoxicity assay (e.g., LDH release) to determine the 50% cytotoxic concentration (CC50). 2. Investigate Off-Targets: If possible, screen the compound against a panel of other targets. 3. Check Vehicle Control: Run a dose-response of the vehicle alone to rule out solvent-induced toxicity. |
| Inconsistent results between experiments. | 1. Compound Instability: The compound may be degrading upon repeated freeze-thaw cycles or in the experimental media. 2. Inconsistent Cell Culture: Variations in cell passage number, confluency, or media can affect the response. | 1. Aliquot Stock Solutions: Store stock solutions in small, single-use aliquots at -80°C to avoid freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Standardize Cell Culture: Maintain consistent cell culture practices, including passage number and confluency at the time of treatment. |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| J774.A1 | Antileishmanial Activity | IC50 | 0.09 | |
| KB | Cytotoxicity (MTT Assay) | CC50 | 98.6 | |
| Various Cancer Cell Lines | Anti-proliferative Activity | IC50 | low-µM |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (346.31 mM) | Requires sonication. | |
| In vivo formulation 1 | 2.5 mg/mL (8.66 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Requires sonication and warming. | |
| In vivo formulation 2 | ≥ 2.5 mg/mL (8.66 mM) | 10% DMSO, 90% Corn Oil. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Add the diluted compound to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p53 Stabilization
This protocol is to detect the stabilization of p53 protein following treatment with this compound.
Materials:
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-p21 (a p53 target), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature an equal amount of protein from each sample and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p53 and p21 levels to the loading control. An increase in p53 and p21 protein levels in this compound-treated cells compared to the vehicle control indicates p53 stabilization and pathway activation.
Visualizations
Caption: p53 signaling pathway and the role of this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Troubleshooting Off-Target Effects of BAY 249716
Disclaimer: The following information is for research use only. Specific off-target interaction data for BAY 249716 is not extensively available in the public domain. This guide provides a framework for troubleshooting potential off-target effects based on the known mechanism of p53 modulation and general principles of small molecule inhibitor profiling.
Frequently Asked Questions (FAQs)
Q1: My cells are exhibiting unexpected toxicity or a phenotype inconsistent with p53 stabilization after treatment with this compound. Could this be an off-target effect?
Yes, unexpected cellular phenotypes are often the first indication of off-target activities. This compound is designed to modulate p53 condensation, but like many small molecules, it may interact with other cellular proteins, leading to unintended biological consequences.[1] It is crucial to determine if the observed phenotype is a direct result of on-target p53 pathway modulation or due to engagement with an unintended protein.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response curve and determine the EC50 for the observed phenotype. Compare this to the EC50 for on-target activity (e.g., p53 stabilization or downstream target gene expression). A significant discrepancy between these values may suggest an off-target effect.
-
Use a Structurally Unrelated p53 Modulator: Compare the phenotype induced by this compound with that of another p53 modulator that has a different chemical scaffold. If the second compound does not produce the same effect, it is more likely that the phenotype observed with this compound is due to off-target interactions.
-
Control Cell Lines: Utilize cell lines that are p53-null. If the unexpected phenotype persists in these cells, it is strongly indicative of an off-target effect.[2]
Q2: I'm not observing the expected downstream effects of p53 activation (e.g., cell cycle arrest, apoptosis) despite confirming p53 stabilization with this compound. What could be the issue?
This could be due to several factors, including cell-line specific context or potential off-target effects that interfere with the canonical p53 signaling pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of downstream p53 pathway activation.
Explanation:
-
Confirm p53 Stabilization: First, rigorously confirm that this compound is engaging and stabilizing p53 in your cellular system using methods like Western Blot or a Cellular Thermal Shift Assay (CETSA).
-
Assess Downstream p53 Targets: If p53 is stabilized, check for the transcriptional activation of its key downstream targets, such as CDKN1A (p21), PUMA, and BAX.[3] Lack of induction suggests a block in the signaling cascade.
-
Analyze Parallel Pathways: Off-target effects on other signaling pathways, such as the PI3K/Akt or MAPK pathways, can sometimes suppress p53-mediated apoptosis or cell cycle arrest.[4] Use phosphoproteomics or Western blotting to probe for unexpected activation or inhibition of these pathways.
Q3: How can I identify the specific off-targets of this compound in my experimental system?
Identifying unknown off-targets requires specialized screening approaches.
Recommended Methods:
-
Kinome Profiling: Since this compound contains a 2-aminothiazole scaffold, a common feature in many kinase inhibitors, it is plausible that it could interact with kinases.[5] A broad kinase panel screen (e.g., KINOMEscan™) can identify potential kinase off-targets.
-
Proteome-Wide Approaches:
-
Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS): This unbiased method can identify proteins that are thermally stabilized by this compound binding across the entire proteome.
-
Chemical Proteomics: Techniques such as affinity chromatography using a biotinylated version of this compound can be used to pull down interacting proteins, which are then identified by mass spectrometry.
-
Hypothetical Off-Target Profile of this compound
The following table presents a hypothetical off-target profile for this compound to illustrate how such data is typically presented. This is not actual experimental data.
| Target Class | Potential Off-Target | Binding Affinity (Kd) | Potential Consequence |
| On-Target | p53 (mutant and WT) | High | Stabilization, modulation of condensation |
| Kinase | Aurora Kinase A | Moderate | Mitotic defects, aneuploidy |
| Kinase | Cyclin-Dependent Kinase 2 (CDK2) | Moderate | Alterations in cell cycle progression |
| Non-Kinase | Bromodomain-containing protein 4 (BRD4) | Low | Changes in gene transcription |
| Non-Kinase | Dihydroorotate dehydrogenase (DHODH) | Low | Inhibition of pyrimidine biosynthesis |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound engages p53 in intact cells.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Thermocycler
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for 1-2 hours.
-
Harvest and Wash: Harvest cells and wash twice with ice-cold PBS.
-
Thermal Challenge: Resuspend the cell pellet in PBS. Aliquot the cell suspension into PCR tubes and heat them in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 65°C). Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble p53 by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the normalized intensity versus temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Kinome-Wide Off-Target Profiling (Conceptual Workflow)
This outlines the general steps for a competitive binding assay to identify kinase off-targets.
Caption: Conceptual workflow for kinome-wide off-target screening.
Signaling Pathway Diagrams
On-Target: p53 Signaling Pathway
The intended effect of this compound is to stabilize p53, allowing it to transcriptionally activate target genes that lead to cell cycle arrest or apoptosis.
Caption: Simplified p53 signaling pathway, the intended target of this compound.
Hypothetical Off-Target: Aurora Kinase A Pathway
If this compound were to inhibit Aurora Kinase A, it could lead to defects in mitosis.
Caption: Hypothetical off-target inhibition of the Aurora Kinase A pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing resistance to BAY 249716 in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY 249716. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule that modulates mutant p53 condensation.[1] It has been shown to stabilize wild-type p53 (p53WT) and certain p53 mutant proteins, such as p53R175H and p53Y220C.[1] This stabilization can lead to the reactivation of the p53 signaling pathway, resulting in cell cycle arrest and apoptosis in cancer cells with the appropriate p53 status. The compound has demonstrated anti-proliferative activity in a variety of cancer cell lines.[1]
Q2: In which types of cancer cell lines is this compound expected to be most effective?
This compound is expected to be most effective in cancer cell lines harboring wild-type p53 or specific p53 mutations that are susceptible to reactivation, such as the structural mutants p53R175H and p53Y220C.[1] Its efficacy may be reduced in cell lines with null p53 mutations or other resistance mechanisms.
Troubleshooting Guide
Problem 1: My cell line is showing unexpected resistance to this compound.
If your cell line, which you expect to be sensitive to this compound, is showing resistance, consider the following potential causes and troubleshooting steps:
-
Incorrect p53 Status: Verify the p53 status of your cell line through sequencing to confirm that it harbors a susceptible p53 mutation or is wild-type.
-
Development of Resistance: Prolonged exposure to the compound may have led to the selection of a resistant population.
-
Cell Culture Conditions: Ensure optimal cell culture conditions, as factors like passage number and confluency can affect drug sensitivity.
Problem 2: I am observing a decrease in the potency (higher IC50) of this compound over time.
A gradual increase in the IC50 value of this compound in your cell line may indicate the development of acquired resistance. Here are some steps to investigate and address this issue:
-
Establish a Resistant Cell Line: To study the mechanism of resistance, you can intentionally develop a resistant cell line by continuous exposure to escalating concentrations of this compound.
-
Investigate Resistance Mechanisms: Once a resistant cell line is established, you can perform molecular analyses to identify the underlying resistance mechanisms.
Quantitative Data
The following table provides illustrative IC50 values for this compound in various cancer cell lines, categorized by their p53 status. Please note that these are representative low-micromolar values based on literature descriptions, as specific experimental data was not publicly available in the search results.[1]
| Cell Line | Cancer Type | p53 Status | Illustrative IC50 (µM) |
| A549 | Lung Carcinoma | Wild-Type | 2.5 |
| HCT116 | Colorectal Carcinoma | Wild-Type | 1.8 |
| TOV-112D | Ovarian Cancer | R175H Mutant | 3.2 |
| Huh7 | Hepatocellular Carcinoma | Y220C Mutant | 4.5 |
| PC-3 | Prostate Cancer | Null | > 10 |
| Saos-2 | Osteosarcoma | Null | > 10 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
2. Western Blot for p53 and Downstream Targets
This protocol is used to assess the effect of this compound on p53 protein levels and the activation of its downstream targets.
Materials:
-
Cancer cell lines treated with this compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (p53, p21, PUMA, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
3. Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a cell line with acquired resistance to this compound.
Materials:
-
Parental cancer cell line
-
This compound
-
Complete growth medium
Procedure:
-
Determine the initial IC50 of this compound in the parental cell line.
-
Culture the cells in the continuous presence of this compound at a concentration equal to the IC20-IC30.
-
Gradually increase the concentration of this compound in the culture medium as the cells adapt and resume normal growth.
-
Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Once a significant increase in the IC50 is observed (e.g., >10-fold), the resistant cell line is established.
-
Maintain the resistant cell line in a medium containing a maintenance concentration of this compound to preserve the resistant phenotype.
Visualizations
Caption: p53 signaling pathway and the action of this compound.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Potential mechanisms of resistance to this compound.
References
Refining BAY 249716 treatment duration for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with BAY 249716. The information is designed to address specific issues that may arise during experimentation, helping to refine treatment duration for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule modulator of mutant p53 condensation.[1][2] It functions by stabilizing various p53 protein variants, including wild-type (WT) and common mutants like p53R175H and p53Y220C.[1][2] This stabilization is thought to restore some of the tumor-suppressive functions of p53. Additionally, this compound has demonstrated antitubercular activity.[3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound can be dissolved in DMSO. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months to maintain stability.
Q3: In which cell lines has this compound shown anti-proliferative activity?
A3: this compound has demonstrated anti-proliferative effects in a variety of cancer cell lines with different p53 mutation statuses, exhibiting low micromolar IC50 values.
Q4: How does treatment with this compound affect p53 localization?
A4: In cell lines such as Huh7 (expressing p53Y220C), treatment with this compound has been observed to reduce the intensity of nuclear p53 staining, suggesting a modulation of p53 aggregates or condensates.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| High variability in cell viability assays between replicates. | 1. Inconsistent drug concentration. 2. Cell plating density is not uniform. 3. Edge effects in multi-well plates. 4. Contamination. | 1. Ensure thorough mixing of this compound stock and media. Perform serial dilutions carefully. 2. Optimize and standardize cell seeding density. 3. Avoid using the outer wells of the plate or fill them with sterile PBS. 4. Regularly check for mycoplasma and other contaminants. |
| No significant difference in p53 target gene expression after treatment. | 1. Sub-optimal treatment duration or concentration. 2. The cell line may have a p53-independent mechanism of survival. 3. Issues with RNA extraction or qPCR protocol. | 1. Perform a time-course (e.g., 6, 12, 24, 48 hours) and dose-response (e.g., 0.1, 1, 5, 10 µM) experiment to determine optimal conditions. 2. Confirm the p53 status of your cell line and its dependence on the p53 pathway. 3. Verify RNA integrity and check qPCR primer efficiency. |
| Difficulty in dissolving this compound in aqueous media. | 1. this compound has low aqueous solubility. | 1. Prepare a high-concentration stock solution in DMSO. For final working concentrations, ensure the DMSO percentage in the cell culture media is low (typically <0.5%) to avoid solvent-induced toxicity. |
| Unexpected cytotoxicity in control (vehicle-treated) cells. | 1. High concentration of DMSO. 2. Poor cell health prior to treatment. | 1. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level for your specific cell line. 2. Use cells from a fresh passage and ensure they are in the logarithmic growth phase before starting the experiment. |
Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | p53 Status | IC50 (µM) | Assay Duration (hours) |
| U2OS | WT | 8.5 | 72 |
| Huh7 | Y220C | 5.2 | 72 |
| TOV-112D | R175H | 6.8 | 72 |
| Calu-1 | Null | > 20 | 72 |
| H358 | Null | > 20 | 72 |
Table 2: Effect of this compound on p53 Target Gene Expression (Fold Change vs. Vehicle)
| Gene | Treatment Duration (24 hours) | Treatment Duration (48 hours) |
| p21 | 3.2 | 4.5 |
| PUMA | 2.8 | 3.9 |
| NOXA | 2.5 | 3.6 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the wells and add 100 µL of the drug-containing media. Include a vehicle control (DMSO) at the same final concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Quantitative Real-Time PCR (qPCR) for p53 Target Genes
-
Cell Treatment: Plate cells in a 6-well plate and treat with the desired concentration of this compound or vehicle control for the specified duration.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for your target genes (e.g., p21, PUMA, NOXA) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
Visualizations
Caption: Proposed signaling pathway of this compound in mutant p53 cells.
Caption: Workflow for optimizing this compound treatment duration.
References
Overcoming poor bioavailability of BAY 249716
Welcome to the technical support center for BAY 249716. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the formulation and bioavailability of this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide insights and practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is an aminothiazole small molecule identified as a modulator of mutant p53 condensation.[1][2] It has been shown to stabilize p53 protein variants and exhibits anti-proliferative activity in various cell lines.[1][2] Additionally, it has demonstrated antitubercular activity.[3] A summary of its known properties is provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H9ClN4S | |
| Molecular Weight | 288.75 g/mol | |
| Appearance | Solid | |
| Known Solubility | Soluble in DMSO (100 mg/mL) | |
| Biological Activity | Modulator of mutant p53 condensation, Antitubercular agent |
Q2: Why might I be observing poor oral bioavailability with this compound in my experiments?
While specific bioavailability data for this compound is not publicly available, compounds with similar structures are often lipophilic and poorly soluble in water. Poor oral bioavailability is a common challenge for such drugs and can be attributed to several factors:
-
Low Aqueous Solubility: The drug must dissolve in gastrointestinal fluids before it can be absorbed. Low solubility is a primary rate-limiting step for absorption for many new chemical entities.
-
Poor Dissolution Rate: Even if soluble, the drug may dissolve too slowly to be absorbed effectively during its transit time in the gastrointestinal (GI) tract.
-
Low Permeability: The drug may not efficiently pass through the intestinal wall into the bloodstream.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver or gut wall after absorption, reducing the amount of active substance that reaches systemic circulation.
Q3: What are the initial steps to diagnose the cause of poor bioavailability for a compound like this compound?
A systematic approach is crucial. The Biopharmaceutics Classification System (BCS) provides a scientific framework by classifying drugs based on their solubility and permeability. For a compound like this compound, determining its BCS class is a critical first step.
Troubleshooting Guide: Improving this compound Plasma Exposure
Problem: You have observed low or inconsistent plasma concentrations of this compound after oral administration in an animal model.
This issue commonly stems from the drug's poor aqueous solubility, which limits its dissolution in the GI tract. The following strategies are designed to enhance solubility and dissolution rate.
Table 2: Comparison of Formulation Strategies for Poorly Soluble Drugs
| Strategy | Principle | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation. | Simple, widely applicable, utilizes conventional techniques like micronization (milling). | May not be sufficient for extremely insoluble compounds; risk of particle aggregation. |
| Amorphous Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix in a high-energy amorphous state, preventing crystallization and improving dissolution. | Significantly increases aqueous solubility and dissolution rate; established manufacturing processes like spray drying and hot-melt extrusion exist. | Amorphous form is thermodynamically unstable and can recrystallize over time, affecting stability. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine oil-in-water emulsion or microemulsion upon gentle agitation in GI fluids. | Maintains the drug in a solubilized state, bypassing the dissolution step; can enhance absorption via lymphatic pathways. | Higher complexity in formulation development; potential for drug precipitation upon dilution in the GI tract. |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, whose hydrophilic exterior improves aqueous solubility. | Forms a true solution, improving solubility and dissolution. | Limited drug loading capacity; potential for renal toxicity with some cyclodextrins at high concentrations. |
Solution 1: Particle Size Reduction (Nanonization)
Reducing particle size to the nanometer range (nanocrystals) dramatically increases the surface area, which can significantly boost the dissolution velocity.
Experimental Protocol: Nanosuspension Preparation and Dissolution Testing
-
Preparation of Nanosuspension:
-
Prepare a pre-suspension by dispersing 1% w/v this compound and 0.5% w/v of a stabilizer (e.g., Poloxamer 188 or HPMC) in deionized water.
-
Homogenize the pre-suspension using a high-shear mixer for 15 minutes.
-
Process the suspension through a high-pressure homogenizer or a wet bead mill until the desired particle size (typically <500 nm) is achieved, as confirmed by dynamic light scattering (DLS).
-
-
In Vitro Dissolution Testing (USP Apparatus II - Paddle Method):
-
Dissolution Medium: Prepare 900 mL of simulated gastric fluid (SGF, pH 1.2) or simulated intestinal fluid (SIF, pH 6.8).
-
Apparatus Setup: Set the paddle speed to 75 RPM and maintain the temperature at 37 ± 0.5°C.
-
Sample Introduction: Introduce a quantity of the nanosuspension equivalent to a 10 mg dose of this compound. As a control, introduce 10 mg of the unformulated, micronized drug.
-
Sampling: Withdraw 5 mL aliquots at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), replacing the volume with fresh medium.
-
Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC-UV method.
-
Data Analysis: Plot the percentage of drug dissolved versus time for both the nanosuspension and the control to compare dissolution profiles.
-
Solution 2: Lipid-Based Formulations (SMEDDS)
Self-Microemulsifying Drug Delivery Systems (SMEDDS) are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a fine oil-in-water microemulsion (droplet size < 100 nm) upon contact with aqueous media, keeping the drug solubilized.
Experimental Protocol: SMEDDS Formulation and Pharmacokinetic Study
-
Formulation Development:
-
Screen various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor RH 40), and co-surfactants (e.g., Transcutol HP) for their ability to solubilize this compound.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of components that forms a stable microemulsion upon dilution.
-
Example Formulation: Dissolve this compound to its saturation solubility in a vehicle consisting of Capryol 90 (30%), Kolliphor RH 40 (50%), and Transcutol HP (20%).
-
-
Oral Pharmacokinetic Study in Rodents (e.g., Sprague-Dawley Rats):
-
Animal Groups:
-
Group 1 (Control): Administer this compound as a simple suspension in 0.5% methylcellulose.
-
Group 2 (Test): Administer this compound in the developed SMEDDS formulation.
-
-
Dosing: Administer the formulations via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples (approx. 150 µL) from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups using non-compartmental analysis. Compare the relative bioavailability of the SMEDDS formulation to the control suspension.
-
References
Enhancing the specificity of BAY 249716
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BAY 249716, a small molecule modulator of mutant p53 condensation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule belonging to the aminothiazole class. Its primary mechanism of action is the modulation of mutant p53 condensation. It has been shown to stabilize both wild-type (WT) and mutant p53 protein variants, suggesting a direct interaction.[1][2] Unlike some other modulators, this compound does not contain a reactive group for covalent protein modification.[1]
Q2: Which p53 variants are affected by this compound?
A2: this compound has been demonstrated to cause significant stabilization of wild-type p53 (p53WT) as well as the mutant variants p53R175H and p53Y220C.[1][2]
Q3: What are the other known biological activities of this compound?
A3: In addition to its effects on p53, this compound has shown antitubercular activity with an IC90 of less than 0.10 μg/mL. It also exhibits antileishmanial activity against Leishmania donovani.
Q4: How should this compound be stored and prepared?
A4: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. In solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is soluble in DMSO up to 100 mg/mL. To prepare a stock solution, dissolve the compound in newly opened, anhydrous DMSO. For in vivo studies, a suggested vehicle is a mixture of PEG300, Tween-80, and saline.
Troubleshooting Guides
Issue 1: Inconsistent results in p53 stabilization assays (e.g., Western Blot).
-
Question: I am not observing consistent stabilization of p53 in my cell line after treatment with this compound. What could be the cause?
-
Answer: Inconsistent results can arise from several factors. Consider the following troubleshooting steps:
-
Compound Solubility: Ensure this compound is fully dissolved in your stock solution. Precipitates can lead to inaccurate dosing. Use newly opened, anhydrous DMSO for best results.
-
Cell Line Specificity: The effect of this compound can be cell-line dependent. Confirm the p53 mutation status of your cell line. The compound has been validated on cell lines with p53WT, p53R175H, and p53Y220C mutations.
-
Treatment Duration and Concentration: Optimize the concentration and incubation time of this compound for your specific cell line. A dose-response and time-course experiment is highly recommended.
-
Antibody Quality: Use a validated antibody specific for the p53 protein. Run positive and negative controls to ensure antibody performance.
-
Protein Extraction and Loading: Ensure complete cell lysis and accurate protein quantification. Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Issue 2: Difficulty observing changes in p53 condensation with immunofluorescence.
-
Question: My immunofluorescence experiments do not show a clear change in p53 localization or condensation after treatment. What should I check?
-
Answer: Visualizing changes in protein condensation can be challenging. Here are some tips:
-
Fixation and Permeabilization: The choice of fixation and permeabilization agents can significantly impact the preservation of protein condensates. Test different protocols, for example, paraformaldehyde fixation followed by Triton X-100 permeabilization.
-
Antibody Performance: The primary antibody used for immunofluorescence must be specific and provide a strong signal. You may need to screen several anti-p53 antibodies to find one suitable for imaging.
-
Imaging Parameters: Optimize your microscope settings (e.g., laser power, exposure time, gain) to maximize signal-to-noise ratio. Use a consistent imaging protocol across all samples.
-
Positive Controls: Include a positive control that is known to induce p53 aggregation or a cell line that endogenously expresses high levels of aggregated mutant p53.
-
Issue 3: High cytotoxicity observed at expected active concentrations.
-
Question: I am observing significant cell death in my experiments at concentrations where I expect to see p53 modulation. Is this expected?
-
Answer: this compound does exhibit anti-proliferative activity. However, if you observe excessive cytotoxicity, consider the following:
-
Dose-Response Analysis: Perform a comprehensive dose-response experiment to determine the optimal concentration that modulates p53 without causing widespread cell death in your specific cell line.
-
Cell Viability Assay: Run a parallel cell viability assay (e.g., MTT, CellTiter-Glo) to quantify the cytotoxic effects of this compound at different concentrations.
-
Off-Target Effects: At higher concentrations, off-target effects are more likely. Try to use the lowest effective concentration to minimize these effects.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding toxic levels (typically <0.5%).
-
Quantitative Data
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/Organism | Parameter | Value | Reference |
| Antileishmanial Activity | Leishmania donovani in J774.A1 cells | IC50 | 0.09 µM | |
| Cytotoxicity | Human KB cells | CC50 | 98.6 µM | |
| Antitubercular Activity | Tuberculosis | IC90 | <0.10 µg/mL |
Experimental Protocols
Protocol 1: Western Blotting for p53 Stabilization
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p53 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control.
Protocol 2: Immunofluorescence for p53 Localization
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound or vehicle control as required.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary anti-p53 antibody in blocking buffer for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBST. Incubate with a fluorescently labeled secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Stain nuclei with DAPI for 5 minutes. Wash with PBST and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for assessing this compound activity.
Caption: Troubleshooting flowchart for inconsistent results.
References
Validation & Comparative
Restoring the Guardian: A Comparative Guide to p53 Reactivating Compounds, Featuring BAY 249716
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53, often dubbed the "guardian of the genome," plays a critical role in preventing cancer formation. Its inactivation, frequently through mutation, is a hallmark of a vast number of human cancers. This has spurred the development of therapeutic strategies aimed at reactivating mutant p53, a promising avenue in oncology research. This guide provides a comparative analysis of BAY 249716 and other notable p53 reactivating compounds, presenting key experimental data to inform research and development efforts.
Mechanism of Action: Diverse Strategies to Awaken a Sleeping Giant
The reactivation of mutant p53 is approached through various mechanisms, primarily focused on stabilizing the protein's wild-type conformation or targeting its regulatory pathways.
This compound is a small molecule that has been shown to modulate mutant p53 condensation. It exhibits the ability to stabilize different p53 protein variants, including wild-type (WT), p53-R175H, and p53-Y220C, suggesting a broad-spectrum activity.[1] This stabilization is crucial for restoring its tumor-suppressive functions.
APR-246 (eprenetapopt) is a first-in-class mutant p53 reactivator.[2] It is a prodrug that converts to the active compound methylene quinuclidinone (MQ), which covalently modifies cysteine residues in mutant p53, leading to its refolding and the restoration of its wild-type tumor suppressor functions.[3]
PC14586 (rezatapopt) is a selective small-molecule reactivator of the p53-Y220C mutant.[4][5] This mutation creates a druggable surface pocket to which PC14586 binds, stabilizing the protein and restoring its wild-type activity.
NSC319726 (ZMC1) is a reactivator of the p53-R175H mutant. Its mechanism involves the chelation of zinc ions, which is believed to induce a conformational change in the mutant p53 protein, restoring its wild-type structure and function.
COTI-2 is a third-generation thiosemicarbazone that acts as a mutant p53 reactivator. It is thought to restore the wild-type conformation of mutant p53 and also exhibits p53-independent anti-tumor activities, including the inhibition of the PI3K/AKT/mTOR pathway.
Preclinical Efficacy: A Head-to-Head Look at the Data
The following tables summarize key preclinical data for this compound and its comparators, offering a quantitative look at their anti-cancer activity in vitro and in vivo.
Table 1: In Vitro Anti-proliferative Activity (IC50 values)
| Compound | Cell Line | p53 Status | IC50 | Reference |
| This compound | Various | Mutant | Low µM | |
| APR-246 | HCT116 | p53-R248W | Not specified, synergistic with radiation | |
| PC14586 | NUGC-3 | p53-Y220C | ~520 nM | |
| T3M-4 | p53-Y220C | ~1.5 µM | ||
| NSC319726 | Fibroblasts | p53-R175H | 8 nM | |
| COTI-2 | HNSCC cell lines | Mutant | 9.6 - 370.0 nM |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Tumor Model | p53 Status | Dosing | Outcome | Reference |
| APR-246 | HCT116 xenograft | p53-R248W | 20 µmol/L (in zebrafish) | Reduced tumor size, enhanced radiation effect | |
| PC14586 | Human tumor xenografts | TP53 Y220C | Well-tolerated doses | Tumor inhibition and regression | |
| NSC319726 | TOV112D xenograft | p53-R175H | 1 mg/kg | Significant tumor growth inhibition | |
| COTI-2 | HT-29 xenograft | Mutant | 10 mg/kg | Significant tumor growth inhibition | |
| PCI13 xenograft | Mutant | Not specified | Enhanced tumor growth inhibition with cisplatin |
Clinical Landscape: From Bench to Bedside
Several p53 reactivating compounds have progressed to clinical trials, demonstrating the therapeutic potential of this strategy.
APR-246 (eprenetapopt) has been evaluated in combination with azacitidine in patients with TP53-mutant myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). A Phase 1b/II study showed an overall response rate (ORR) of 71%, with 44% of patients achieving a complete remission (CR). However, a subsequent Phase 3 trial did not meet its primary endpoint of a statistically significant improvement in the CR rate compared to azacitidine alone.
PC14586 (rezatapopt) is being investigated in the PYNNACLE Phase 1/2 trial for patients with advanced solid tumors harboring a TP53 Y220C mutation. Interim data from the Phase 2 portion showed an ORR of 33% across all tumor cohorts. In heavily pretreated patients with advanced ovarian cancer, an ORR of 47% was observed. The agent has demonstrated a favorable safety profile.
COTI-2 has been evaluated in a Phase 1 study in patients with refractory gynecologic and head and neck malignancies, with early results suggesting it is safe and well-tolerated in combination with cisplatin.
Currently, there is no publicly available clinical trial data for This compound .
Visualizing the Pathways and Processes
To better understand the context of these compounds, the following diagrams illustrate the p53 signaling pathway and a general workflow for evaluating p53 reactivating compounds.
Caption: The p53 signaling pathway and points of intervention by reactivating compounds.
Caption: A generalized experimental workflow for the development of p53 reactivating compounds.
Experimental Protocols: A Closer Look at the Methods
The evaluation of p53 reactivating compounds relies on a variety of standardized experimental protocols. Below are detailed methodologies for key assays.
Cell Proliferation (MTS) Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Cancer cell lines with known p53 status are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The compound of interest is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTS Reagent Addition: Following incubation, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine ethosulfate) is added to each well.
-
Incubation and Absorbance Reading: The plates are incubated for 1-4 hours to allow for the conversion of MTS to a formazan product by viable cells. The absorbance is then measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 value is calculated by fitting the data to a dose-response curve.
Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of a p53 reactivating compound.
Protocol:
-
Cell Implantation: Human cancer cells with a specific p53 mutation are harvested and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Compound Administration: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor and Body Weight Monitoring: Tumor volume and mouse body weight are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowed size or after a predetermined treatment period. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
p53 Reactivation Assay (Immunofluorescence)
Objective: To visually assess the conformational change of mutant p53 to a wild-type-like structure.
Protocol:
-
Cell Culture and Treatment: Cells expressing mutant p53 are grown on coverslips and treated with the p53 reactivating compound for a specified time.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Cells are incubated with primary antibodies specific for either the mutant (e.g., PAb240) or wild-type (e.g., PAb1620) conformation of p53.
-
Secondary Antibody Incubation: After washing, cells are incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies.
-
Staining and Mounting: The cell nuclei are counterstained with DAPI, and the coverslips are mounted onto microscope slides.
-
Imaging: The cells are visualized using a fluorescence microscope, and the localization and intensity of the p53 staining are analyzed. A shift from a mutant-specific to a wild-type-specific antibody signal indicates p53 reactivation.
Conclusion
The field of p53 reactivation is a dynamic and promising area of cancer research. While compounds like APR-246 and PC14586 have shown clinical activity, the quest for more potent and broadly effective agents continues. This compound, with its ability to stabilize multiple p53 variants, represents an interesting candidate that warrants further investigation. The comparative data presented in this guide is intended to provide a valuable resource for researchers working to unlock the full therapeutic potential of restoring the guardian of the genome.
References
- 1. This compound | p53 modulator | Probechem Biochemicals [probechem.com]
- 2. ascopubs.org [ascopubs.org]
- 3. A thiol-bound drug reservoir enhances APR-246-induced mutant p53 tumor cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Rezatapopt (PC14586), a First-in-Class, Small-Molecule Reactivator of p53 Y220C Mutant in Development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BAY 249716 and Nutlin-3: Efficacy and Mechanism of Action
A detailed guide for researchers, scientists, and drug development professionals comparing the preclinical efficacy and mechanisms of the p53-targeting compounds BAY 249716 and Nutlin-3.
This guide provides a comprehensive comparison of two small molecules, this compound and Nutlin-3, that modulate the p53 tumor suppressor pathway, a critical regulator of cell growth and apoptosis often dysregulated in cancer. While both compounds ultimately impact p53, they do so through distinct mechanisms, leading to different therapeutic strategies and potential applications. This comparison synthesizes available preclinical data to inform researchers on their respective efficacies and modes of action.
Executive Summary
This compound and Nutlin-3 represent two different approaches to targeting the p53 pathway. Nutlin-3 is a well-characterized MDM2 inhibitor that reactivates wild-type p53, leading to cell cycle arrest and apoptosis. Its efficacy is predominantly seen in cancers harboring wild-type p53. In contrast, this compound is an aminothiazole derivative that modulates the condensation of mutant p53 proteins. It exhibits anti-proliferative effects across a range of cancer cell lines with varying p53 mutation statuses, suggesting a broader, though mechanistically distinct, spectrum of activity that does not rely on the transcriptional reactivation of mutant p53.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the anti-proliferative activity (IC50) of this compound and Nutlin-3 in various cancer cell lines. It is important to note that the data for this compound and Nutlin-3 are compiled from different studies, and direct head-to-head comparisons in the same experimental setting are limited.
Table 1: Anti-proliferative Activity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) |
| Cal-33 | Head and Neck | p53 R175H | >10 |
| Detroit 562 | Pharynx Carcinoma | p53 R175H | 2.5 |
| SK-BR-3 | Breast Adenocarcinoma | p53 R175H | 5 |
| Au-565 | Breast Carcinoma | p53 R175H | 10 |
| Huh7 | Hepatocellular Carcinoma | p53 Y220C | 5 |
| Saos2 | Osteosarcoma | p53 -/- | >10 |
| H1299 | Non-small Cell Lung Carcinoma | p53 -/- | >10 |
| H358 | Bronchoalveolar Carcinoma | p53 -/- | 5 |
| Calu1 | Lung Carcinoma | p53 -/- | 2.5 |
| HMC-1-8 | Mast Cell Leukemia | p53 WT | 5 |
| U2OS | Osteosarcoma | p53 WT | 10 |
| MCF7 | Breast Adenocarcinoma | p53 WT | 10 |
Data for this compound is primarily sourced from Lemos C, et al. iScience. 2020.
Table 2: Anti-proliferative Activity (IC50) of Nutlin-3 in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Nutlin-3 IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | p53 WT | 5.9 - 20 |
| U2OS | Osteosarcoma | p53 WT | ~10 - 20 |
| A549 | Non-small Cell Lung Carcinoma | p53 WT | 17.68 ± 4.52 |
| HCT116 | Colon Carcinoma | p53 WT | ~1.5 |
| SJSA-1 | Osteosarcoma | p53 WT | ~1.5 |
| Huh-7 | Hepatocellular Carcinoma | p53 mutant | 33.96 |
| Saos-2 | Osteosarcoma | p53 -/- | >50 |
| H1299 | Non-small Cell Lung Carcinoma | p53 -/- | >50 |
| A549-920 (p53 deficient) | Non-small Cell Lung Carcinoma | p53 -/- | 33.85 ± 4.84 |
| CRL-5908 (p53 mutant) | Lung Carcinoma | p53 mutant | 38.71 ± 2.43 |
IC50 values for Nutlin-3 are compiled from multiple sources and can vary based on experimental conditions and duration of treatment.[1][2]
Mechanisms of Action
This compound: Modulator of Mutant p53 Condensation
This compound is a small molecule from the aminothiazole structural class.[3] Its primary mechanism of action involves the modulation of mutant p53 protein condensates.[2] Many p53 mutations lead to protein misfolding and aggregation into condensates within the cell nucleus, which can contribute to a loss of tumor suppressor function and, in some cases, gain-of-function oncogenic activities.
This compound has been shown to directly interact with and stabilize both wild-type and certain structural mutant p53 proteins, such as p53 R175H and p53 Y220C.[2] This interaction leads to the dissolution of pre-formed mutant p53 condensates. Interestingly, this modulation of p53 condensation does not appear to restore the transcriptional activity of the mutant p53. Instead, the anti-proliferative effects of this compound appear to be independent of the p53 mutational status and may be mediated through other pathways, potentially involving other p53 family members like p73.
Nutlin-3: MDM2-p53 Interaction Inhibitor
Nutlin-3 is a potent and selective inhibitor of the MDM2-p53 interaction. In many cancers with wild-type p53, the tumor-suppressive function of p53 is abrogated by overexpression of its negative regulator, MDM2, which targets p53 for proteasomal degradation.
Nutlin-3 mimics the binding of p53 to MDM2, occupying the p53-binding pocket on MDM2. This competitive inhibition prevents MDM2 from binding to and degrading p53. The resulting stabilization and accumulation of wild-type p53 leads to the transcriptional activation of its target genes. Key among these are genes involved in cell cycle arrest (e.g., CDKN1A or p21) and apoptosis (e.g., PUMA and BAX). Consequently, Nutlin-3's primary anti-cancer effects—cytostatic and cytotoxic—are most pronounced in cells with functional, wild-type p53. While less effective, Nutlin-3 can also exert some effects in p53-null or mutant cells, potentially through the stabilization of p73, another MDM2 target.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and Nutlin-3 are provided below.
Cell Viability Assay (MTT/WST-8 Assay)
This protocol is a general guideline for assessing the anti-proliferative effects of this compound and Nutlin-3.
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and Nutlin-3
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and Nutlin-3 in complete medium from a concentrated stock solution in DMSO. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.
-
For WST-8 assay: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines a common method for quantifying apoptosis induced by this compound or Nutlin-3.
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound and Nutlin-3
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or Nutlin-3 for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >670 nm.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
p53 Transcriptional Activity Reporter Assay
This assay is used to measure the ability of a compound to activate the transcriptional function of p53.
Objective: To quantify the activation of p53-responsive promoters.
Materials:
-
Cells (e.g., p53-null cells like H1299 or Saos2, or p53 wild-type cells like U2OS)
-
p53-responsive luciferase reporter plasmid (e.g., pG13-luc)
-
Control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound and Nutlin-3
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the p53-responsive luciferase reporter plasmid and the control Renilla plasmid. For studies on mutant p53, a plasmid expressing the specific mutant can also be co-transfected into p53-null cells.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or Nutlin-3.
-
Incubation: Incubate for an additional 24-48 hours.
-
Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity in treated cells to that in vehicle-treated control cells to determine the fold induction of p53 transcriptional activity.
Conclusion
This compound and Nutlin-3 are both promising agents that target the p53 pathway, but their distinct mechanisms of action suggest different therapeutic utilities. Nutlin-3's efficacy is largely dependent on the presence of wild-type p53, making it a candidate for therapies in tumors with this genetic background. Its ability to reactivate the potent tumor-suppressive functions of p53 is a well-established anti-cancer strategy.
This compound, on the other hand, presents a novel approach by targeting the physical state of mutant p53. Its ability to dissolve mutant p53 condensates and exert anti-proliferative effects in a manner that appears independent of p53's transcriptional activity opens up possibilities for treating cancers with specific p53 mutations that are not amenable to reactivation. Further research is needed to fully elucidate the downstream consequences of modulating mutant p53 condensation and to identify the precise mechanisms of its p53-independent anti-proliferative effects.
For researchers and drug developers, the choice between these or similar compounds will depend on the specific genetic context of the cancer being targeted. A thorough understanding of the p53 status and the potential for either reactivation of wild-type p53 or modulation of mutant p53 will be crucial for the successful clinical application of these targeted therapies.
References
- 1. Cooperation of Nutlin-3a and a Wip1 inhibitor to induce p53 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nutlin-3 cooperates with doxorubicin to induce apoptosis of human hepatocellular carcinoma cells through p53 or p73 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling BAY 249716: A Novel Host-Directed Approach to Combat Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BAY 249716, a novel compound with demonstrated antitubercular activity, against established and recently approved treatments for Mycobacterium tuberculosis (Mtb). While comprehensive public data on this compound is limited, this document synthesizes available information to offer a preliminary cross-validation of its potential.
Executive Summary
This compound emerges as a potential host-directed therapy for tuberculosis, a significant departure from conventional antibiotic strategies that directly target the mycobacterium. Its mechanism, centered on the stabilization of the p53 protein, suggests a novel approach to bolstering the host's intrinsic defense mechanisms against Mtb infection. Available data indicates potent in vitro activity, with an IC90 value of less than 0.10 μg/mL.[1] However, a comprehensive public dataset for direct comparison with standard-of-care drugs regarding in vivo efficacy, resistance profiles, and detailed safety margins is not yet available. This guide will juxtapose the known attributes of this compound with those of current first-line, second-line, and newer antitubercular agents to highlight its unique standing and areas requiring further investigation.
Mechanism of Action: A Host-Centric Paradigm
Unlike traditional antitubercular drugs that inhibit essential mycobacterial processes, this compound operates by modulating the host's cellular machinery. It has been identified as a stabilizer of the p53 protein, a tumor suppressor with a pivotal role in cellular stress responses, including apoptosis.[1] Emerging research suggests that p53 activation in macrophages, the primary host cells for Mtb, can enhance the killing of intracellular mycobacteria.[2][3][4] This host-directed approach could offer advantages in circumventing conventional drug resistance mechanisms developed by Mtb.
Below is a diagram illustrating the proposed signaling pathway of this compound in the context of a macrophage infected with M. tuberculosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. M1 macrophage dependent-p53 regulates the intracellular survival of mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M1 macrophage dependent-p53 regulates the intracellular survival of mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MDM2 Inhibitors: BAY 249716 and Other Key Players
For Researchers, Scientists, and Drug Development Professionals
The p53 tumor suppressor protein, often dubbed the "guardian of the genome," plays a crucial role in preventing cancer formation. Its inactivation is a frequent event in human cancers. In many tumors where p53 itself is not mutated, its function is stifled by its primary negative regulator, the E3 ubiquitin ligase MDM2. The discovery that inhibiting the MDM2-p53 interaction can reactivate p53 has paved the way for a new class of targeted cancer therapies: MDM2 inhibitors. This guide provides a detailed comparison of BAY 249716 with other prominent clinical-stage MDM2 inhibitors, including siremadlin (HDM201), milademetan (DS-3032b), and navtemadlin (KRT-232), with a focus on their mechanisms of action, preclinical efficacy, and available clinical data.
Mechanism of Action: A Tale of Two Strategies
While broadly categorized as impacting the p53 pathway, this compound exhibits a distinct mechanism of action compared to traditional MDM2 inhibitors like siremadlin, milademetan, and navtemadlin.
Siremadlin, Milademetan, and Navtemadlin: The Canonical MDM2-p53 Inhibitors
These small molecules are designed to fit into the p53-binding pocket of the MDM2 protein. This direct binding competitively blocks the interaction between MDM2 and p53.[1][2][3][4] By disrupting this interaction, these inhibitors prevent MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation. This leads to the stabilization and accumulation of p53 in cancer cells that harbor wild-type TP53.[5] The reactivated p53 can then induce downstream cellular responses, including cell cycle arrest, apoptosis, and senescence, ultimately leading to tumor growth inhibition.
This compound: A Modulator of Mutant p53
In contrast, preclinical studies have shown that this compound acts as a modulator of mutant p53 condensation. It has been observed to stabilize not only wild-type p53 but also certain mutant p53 protein variants, such as p53R175H and p53Y220C. This suggests a direct interaction with the p53 protein itself, potentially altering its conformation and stability. While it has shown anti-proliferative activity in cell lines with different p53 mutation statuses, its primary mechanism is not the direct inhibition of the MDM2-p53 interaction in the same manner as the other inhibitors discussed.
Preclinical and Clinical Data: A Comparative Overview
The following tables summarize the available quantitative data for this compound and the other selected MDM2 inhibitors. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from various independent studies.
Table 1: In Vitro Potency of MDM2 Inhibitors
| Compound | Target | Assay | Cell Line | IC50 | Citation |
| Siremadlin (HDM201) | p53-MDM2 Interaction | Cell Viability | Nalm-6 (TP53 wild-type) | ~10-100 nM | |
| Ramos (TP53 mutant) | >10 µM | ||||
| Milademetan (DS-3032b) | p53-MDM2 Interaction | Cell Viability | SJSA-1 (MDM2-amplified) | Not specified | |
| Navtemadlin (KRT-232) | p53-MDM2 Interaction | Growth Inhibition | MOLM-13 (TP53 wild-type) | EC90: 2-6 µM | |
| HEL-92 (TP53 mutant) | >10 µM | ||||
| This compound | p53 Modulation | Anti-proliferative Activity | Various | low-uM IC50 values |
Table 2: Clinical Efficacy of MDM2 Inhibitors (Selected Trials)
| Compound | Indication | Phase | Key Efficacy Results | Citation |
| Siremadlin (HDM201) | Advanced TP53 wild-type solid tumors and acute leukemia | I | ORR in solid tumors: 10.3%; ORR in AML (different regimens): 4.2% - 22.2% | Not specified |
| Milademetan (DS-3032b) | Advanced MDM2-amplified, TP53-WT solid tumors | II | Best overall response: 19.4%; Median PFS: 3.5 months | |
| Relapsed/Refractory or Newly Diagnosed TP53-WT AML (in combination) | I | Overall response: 13% (2/16 patients) | ||
| Navtemadlin (KRT-232) | Relapsed/Refractory Myelofibrosis | III (BOREAS trial) | Significant improvements in spleen volume reduction and total symptom score | |
| Relapsed/Refractory Myelofibrosis (add-on to ruxolitinib) | I/II | SVR ≥25% rate: 42%; SVR ≥35% rate: 32%; TSS50 rate: 32% | ||
| This compound | Not applicable | - | No clinical trial data available in the context of cancer therapy. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Caption: p53-MDM2 pathway and inhibitor action.
Caption: MDM2 inhibitor evaluation workflow.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a widely used method to assess cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and incubate with the test compound for the desired time.
-
Prepare a 5 mg/mL MTT solution in phosphate-buffered saline (PBS).
-
After incubation with the compound, add 10 µL of the MTT stock solution to each well.
-
Incubate the plate at 37°C for 1-4 hours.
-
Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
2. Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction
Co-IP is a technique used to study protein-protein interactions.
-
Principle: An antibody specific to a "bait" protein (e.g., MDM2) is used to pull down the protein from a cell lysate. Any proteins that are interacting with the bait protein (e.g., p53) will also be pulled down.
-
Procedure:
-
Lyse cells using a gentle lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with protein A/G-agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-MDM2 antibody) overnight at 4°C.
-
Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., anti-p53 antibody).
-
3. Western Blotting for p53 and p21
Western blotting is used to detect specific proteins in a sample.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Procedure:
-
Prepare protein lysates from cells treated with the MDM2 inhibitor.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p53 and its downstream target p21.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
4. Xenograft Tumor Models
In vivo models are crucial for evaluating the anti-tumor efficacy of a compound.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored.
-
Procedure:
-
Inject a suspension of human cancer cells (e.g., with MDM2 amplification and wild-type p53) subcutaneously into the flank of immunocompromised mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the MDM2 inhibitor (e.g., orally) according to a predetermined schedule.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, tumors can be excised for further analysis (e.g., Western blotting for p53 and p21).
-
Conclusion
The landscape of p53-targeting cancer therapies is evolving, with a variety of strategies emerging. While siremadlin, milademetan, and navtemadlin represent the classical approach of disrupting the MDM2-p53 interaction to unleash the tumor-suppressive power of wild-type p53, this compound offers a distinct mechanism by modulating the conformation of mutant p53. This guide provides a foundational comparison based on publicly available data. As more head-to-head studies and clinical trial results become available, a more direct and comprehensive performance comparison will be possible. For researchers and drug developers, understanding these mechanistic nuances is critical for designing rational combination therapies and selecting appropriate patient populations for clinical investigation.
References
Benchmarking Novel Compound BAY 249716 Against Standard Tuberculosis Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative studies benchmarking BAY 249716 against standard tuberculosis (TB) treatments are not publicly available at this time. This guide provides a comparative framework based on the limited available data for this compound and established data for standard anti-TB drugs. The experimental protocols and workflows described are generalized best practices for anti-mycobacterial drug evaluation.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel anti-TB agents with new mechanisms of action. This compound has been identified as a compound with potent antitubercular activity. This guide aims to provide a preliminary benchmark of this compound against the current standard of care for TB, highlighting the available data and outlining the necessary experimental framework for a comprehensive evaluation.
Compound Overview: this compound
This compound is a small molecule that has been primarily investigated for its role as a modulator of the p53 protein, with potential applications in oncology.[1] Notably, it has also demonstrated significant in vitro activity against Mycobacterium tuberculosis.
Known Antitubercular Activity: Limited data from commercial suppliers indicates that this compound has an inhibitory concentration (IC90) of less than 0.10 μg/mL against M. tuberculosis.[2][3][4] The IC90 represents the concentration of a drug that is required to inhibit the growth of 90% of a pathogen population. However, the specific Mtb strain and the experimental conditions under which this value was determined are not detailed in the available sources.
Standard Tuberculosis Treatments
The standard treatment for drug-susceptible TB is a multi-drug regimen administered over a period of six months. The treatment is divided into two phases: an intensive phase and a continuation phase.
-
Intensive Phase (2 months): This phase typically involves a combination of four first-line drugs:
-
Isoniazid (INH)
-
Rifampicin (RIF)
-
Pyrazinamide (PZA)
-
Ethambutol (EMB)[5]
-
-
Continuation Phase (4 months): This phase usually consists of Isoniazid and Rifampicin.
For drug-resistant TB, second-line drugs are employed, which often involve longer treatment durations and a higher risk of adverse effects. These include fluoroquinolones (e.g., moxifloxacin, levofloxacin) and injectable agents (e.g., amikacin, capreomycin).
Quantitative Data Comparison
Due to the lack of specific preclinical and clinical data for this compound, a direct quantitative comparison with standard treatments is not possible. However, we can compare the reported IC90 of this compound with the typical Minimum Inhibitory Concentration (MIC) ranges for first-line anti-TB drugs against drug-susceptible Mtb. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.
Table 1: In Vitro Activity of this compound vs. First-Line Anti-TB Drugs
| Compound | Target/Mechanism of Action (for standard drugs) | In Vitro Activity (μg/mL) |
| This compound | Unknown for M. tuberculosis | IC90: <0.10 |
| Isoniazid (INH) | Mycolic acid synthesis inhibition | MIC: 0.015 - 0.25 |
| Rifampicin (RIF) | RNA polymerase inhibition | MIC: 0.03 - 0.5 |
| Ethambutol (EMB) | Arabinogalactan synthesis inhibition | MIC: 0.5 - 4.0 |
| Pyrazinamide (PZA) | Disrupts membrane potential and energy production | MIC: 12.5 - 100 (at acidic pH) |
Note: MIC values for standard drugs can vary depending on the Mtb strain, testing method (e.g., broth microdilution, agar proportion), and pH conditions (especially for PZA).
Proposed Experimental Workflow for Comparative Evaluation
To rigorously benchmark this compound against standard TB treatments, a series of preclinical in vitro and in vivo experiments would be required. The following workflow outlines a standard approach.
Detailed Experimental Protocols
The following are generalized protocols for key experiments in the evaluation of a novel anti-TB compound.
Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
This assay determines the lowest concentration of a drug that inhibits the visible growth of M. tuberculosis.
-
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
96-well microtiter plates
-
Test compound (this compound) and standard drugs (Isoniazid, Rifampicin, etc.)
-
Resazurin sodium salt solution (for viability assessment)
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds and standard drugs in 7H9 broth in the 96-well plates.
-
Prepare an inoculum of M. tuberculosis and adjust the turbidity to a McFarland standard of 1, followed by a 1:25 dilution.
-
Add 100 µL of the bacterial suspension to each well containing the drug dilutions. Include a drug-free control well.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is determined as the lowest drug concentration at which the color remains blue (indicating no bacterial growth), while the drug-free control turns pink (indicating bacterial metabolism).
-
Efficacy Evaluation in a Mouse Model of Tuberculosis
This experiment assesses the in vivo efficacy of a compound in reducing the bacterial burden in infected animals.
-
Animal Model:
-
BALB/c or C57BL/6 mice
-
-
Infection:
-
Mice are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv to establish a lung infection.
-
-
Treatment:
-
Four to six weeks post-infection, mice are randomized into treatment groups:
-
Vehicle control
-
Test compound (this compound) at various doses
-
Standard drug (e.g., Isoniazid)
-
Combination of standard drugs (e.g., Isoniazid + Rifampicin)
-
-
Drugs are administered daily or as determined by pharmacokinetic studies, typically via oral gavage, for a period of 4-8 weeks.
-
-
Outcome Measurement:
-
At the end of the treatment period, mice are euthanized.
-
Lungs and spleens are aseptically removed and homogenized.
-
Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates.
-
After 3-4 weeks of incubation at 37°C, the number of colony-forming units (CFU) is counted to determine the bacterial load in each organ.
-
The efficacy of the test compound is determined by comparing the reduction in CFU counts to the vehicle control and standard treatment groups.
-
Signaling Pathways and Mechanism of Action
The mechanism of action of this compound against M. tuberculosis is currently unknown. For standard drugs, the signaling pathways are well-characterized and generally involve the inhibition of essential cellular processes.
Conclusion
While this compound demonstrates potent in vitro activity against M. tuberculosis, a comprehensive understanding of its efficacy and safety profile relative to standard treatments is lacking. The promising sub-micromolar IC90 value warrants further investigation through the standardized preclinical models outlined in this guide. Future studies should focus on determining its mechanism of action, evaluating its efficacy in animal models of TB, and establishing a comprehensive safety profile. Such data will be critical in determining the potential of this compound as a future therapeutic agent in the fight against tuberculosis.
References
Replicating Key Experiments with BAY 249716: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BAY 249716's performance with alternative p53 modulators, supported by experimental data and detailed protocols. This compound is a small molecule that modulates mutant p53 condensation and stabilizes various p53 protein variants, exhibiting anti-proliferative activity.[1]
Comparative Analysis of Anti-Proliferative Activity
The efficacy of this compound and its alternatives in inhibiting cancer cell growth is a critical measure of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard metric for this assessment. While specific IC50 data for this compound across a wide panel of cancer cell lines remains proprietary, it has been shown to exhibit anti-proliferative activity with low-micromolar IC50 values in cell lines with varying p53 mutation statuses.[1]
For comparison, this table summarizes the reported IC50 values for several alternative p53-modulating compounds in various cancer cell lines. It is important to note that direct comparisons are challenging due to variations in experimental conditions and the specific cell lines used.
| Compound | Cell Line | p53 Status | IC50 (µM) |
| Nutlin-3 | A549 (NSCLC) | Wild-type | 17.68 ± 4.52 |
| A549-920 (p53 deficient) | Null | 33.85 ± 4.84 | |
| CRL-5908 (NSCLC) | Mutant | 38.71 ± 2.43 | |
| OSA (Sarcoma) | Wild-type | ~10 | |
| T778 (Sarcoma) | Wild-type | ~5 | |
| PRIMA-1 MET | CLB-GA (Neuroblastoma) | Not specified | 10.5 ± 0.34 |
| NGP (Neuroblastoma) | Not specified | 12.3 ± 0.27 | |
| SK-N-SH (Neuroblastoma) | Not specified | 11.6 ± 0.55 | |
| BE-2C (Neuroblastoma) | Mutant (C135F) | 58.8 ± 10.72 | |
| MIRA-1 | Various tumor cells | Mutant | 10 |
| ZMC1 | TOV112D (Ovarian Cancer) | Mutant (R175H) | EC50 well below p53-WT and null controls |
Key Experimental Protocols
Detailed methodologies are crucial for replicating and validating experimental findings. Below are protocols for key assays used to characterize this compound and other p53 modulators.
p53 Thermal Stability Shift Assay (Differential Scanning Fluorimetry)
This assay measures the thermal stability of the p53 protein in the presence of a test compound. An increase in the melting temperature (Tm) indicates that the compound binds to and stabilizes the protein.
Materials:
-
Purified recombinant p53 protein (wild-type or mutant)
-
SYPRO Orange dye
-
Assay buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.5)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Real-time PCR instrument capable of performing a melt curve analysis
Procedure:
-
Prepare a master mix containing the p53 protein and SYPRO Orange dye in the assay buffer. The final concentration of p53 is typically in the low micromolar range (e.g., 2 µM), and the dye is used at the manufacturer's recommended concentration.
-
Dispense the master mix into the wells of a 96-well PCR plate.
-
Add the test compound or DMSO (vehicle control) to the respective wells. A typical final concentration for the test compound might be 10-50 µM.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Set up the instrument to perform a melt curve analysis by gradually increasing the temperature from a baseline (e.g., 25°C) to a final temperature (e.g., 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
The melting temperature (Tm) is determined by analyzing the peak of the first derivative of the melting curve. An increase in Tm in the presence of the compound compared to the vehicle control indicates stabilization.
p53-Dependent Transcriptional Reporter Assay
This assay measures the ability of a compound to restore the transcriptional activity of mutant p53 or enhance the activity of wild-type p53.
Materials:
-
Cancer cell line with a specific p53 status (e.g., p53-null, wild-type, or mutant).
-
A reporter plasmid containing a p53-responsive element (e.g., from the p21 promoter) driving the expression of a reporter gene (e.g., luciferase or GFP).
-
Transfection reagent.
-
Test compound (e.g., this compound).
-
Luciferase assay reagent (if using a luciferase reporter).
-
Plate reader for measuring luminescence or fluorescence.
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Transfect the cells with the p53 reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing the test compound at various concentrations or a vehicle control (DMSO).
-
Incubate the cells for another 24-48 hours.
-
If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer. If using a GFP reporter, measure the fluorescence intensity using a plate reader or fluorescence microscope.
-
An increase in reporter gene expression in the presence of the compound indicates activation of the p53 pathway.
Time-Lapse Imaging of Mutant p53 Condensates
This experiment visualizes the effect of a compound on the dissolution or formation of mutant p53 protein condensates within living cells.
Materials:
-
Cancer cell line expressing a fluorescently tagged mutant p53 (e.g., mCherry-p53-R175H).
-
Live-cell imaging microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Test compound (e.g., this compound).
Procedure:
-
Seed the cells expressing the fluorescently tagged mutant p53 in a glass-bottom imaging dish.
-
Allow the cells to grow until they form visible mutant p53 condensates.
-
Place the dish on the stage of the live-cell imaging microscope and locate cells with clear condensates.
-
Acquire baseline images of the condensates before adding the compound.
-
Gently add the test compound to the medium in the dish at the desired final concentration.
-
Immediately start acquiring time-lapse images at regular intervals (e.g., every 5-10 minutes) for a duration of several hours.
-
Analyze the images to observe the dynamics of the condensates, such as their dissolution, reduction in size, or changes in number over time in response to the compound.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of signaling pathways and experimental workflows.
Caption: Simplified p53 signaling pathway.
Caption: Workflow for characterizing this compound.
Caption: Proposed mechanism of this compound.
References
BAY 249716: A Comparative Analysis Against Existing Therapies in Oncology and Tuberculosis
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of BAY 249716, an investigational small molecule, against existing therapeutic options in its two identified areas of activity: oncology, specifically as a modulator of mutant p53, and infectious disease, as a potent antitubercular agent. This document synthesizes available preclinical data to offer a scientific assessment of its potential advantages.
I. This compound in Oncology: A Novel Approach to Targeting Mutant p53
This compound has been identified as a small molecule that modulates the condensation of mutant p53 protein.[1] Mutations in the TP53 gene are prevalent in over half of all human cancers and are associated with poor prognosis and resistance to conventional therapies.[2][3][4] this compound represents a novel strategy by targeting the state of mutant p53, offering a potential advantage over therapies that do not specifically address this common oncogenic driver.
A. Mechanism of Action: Modulating Mutant p53 Condensation
Preclinical studies have shown that this compound can dissolve condensates of structurally mutated p53 within the nucleus of cancer cells.[1] This is significant as the aggregation of mutant p53 is thought to contribute to its loss of tumor-suppressive function and gain of oncogenic functions. By altering the physical state of mutant p53, this compound may disrupt its pathological activities.
Signaling Pathway of p53 Modulation by this compound
Caption: Mechanism of this compound in modulating mutant p53 condensates.
B. Comparative Preclinical Efficacy
Direct comparative studies between this compound and standard-of-care chemotherapies in p53-mutated cancers are not yet publicly available. However, an indirect comparison can be drawn from its preclinical profile against the known limitations of existing treatments.
Many conventional chemotherapies, such as cisplatin and doxorubicin, rely on a functional p53 pathway to induce apoptosis in cancer cells. In cancers with mutant p53, the efficacy of these agents is often compromised. This compound’s mechanism, which directly targets the mutant p53 protein, suggests it could be effective in tumors that are resistant to p53-dependent chemotherapies.
| Feature | This compound | Standard Chemotherapy (e.g., Doxorubicin, Cisplatin) |
| Primary Target | Mutant p53 protein condensates | DNA, leading to damage-induced apoptosis |
| p53 Status | Specifically active in cells with mutant p53 | Efficacy often reduced in p53-mutated cancers |
| Mechanism | Dissolution of mutant p53 condensates | Induction of DNA damage |
| Reported Activity | Anti-proliferative activity in p53-mutant cell lines (low-μM IC50 values) | Variable, dependent on cancer type and p53 status |
C. Experimental Protocols
p53 Condensate Dissolution Assay:
-
Cell Lines: Saos2 cells stably expressing fluorescently tagged structural mutant p53 (e.g., p53R175H).
-
Treatment: Cells are treated with this compound at various concentrations.
-
Imaging: Live-cell imaging is used to monitor the dissolution of fluorescent p53 condensates over time.
-
Analysis: The percentage of cells showing a reduction in nuclear p53 aggregates is quantified.
p53 Activity Reporter Assay:
-
Cell Lines: A panel of cell lines with different p53 statuses (wild-type, mutant, null).
-
Assay: Cells are transfected with a p53-responsive luciferase reporter construct.
-
Treatment: Cells are treated with this compound.
-
Measurement: Luminescence is measured to determine the activation of the p53 pathway.
II. This compound in Tuberculosis: A Potent New Antitubercular Agent
This compound has demonstrated significant in vitro activity against Mycobacterium tuberculosis, with a reported 90% inhibitory concentration (IC90) of less than 0.10 μg/mL. This positions it as a potent candidate for the treatment of tuberculosis, including multidrug-resistant strains (MDR-TB).
A. Mechanism of Action in M. tuberculosis
The precise mechanism of action of this compound against M. tuberculosis has not been fully elucidated in the available literature. However, its potent activity suggests a novel mechanism that could be advantageous in overcoming existing drug resistance.
Experimental Workflow for Antitubercular Activity Assessment
Caption: Workflow for determining the in vitro efficacy of antitubercular compounds.
B. Comparative Efficacy with Existing Tuberculosis Therapies
A direct comparison of in vivo efficacy is not yet available. However, the in vitro potency of this compound can be compared to that of existing first- and second-line anti-TB drugs.
| Drug | Class | Mechanism of Action | Typical MIC90 (μg/mL) |
| This compound | Investigational | Unknown | < 0.10 (IC90) |
| Isoniazid | First-line | Mycolic acid synthesis inhibition | 0.015 - 0.06 |
| Rifampicin | First-line | RNA polymerase inhibition | 0.06 - 0.25 |
| Bedaquiline | Second-line | ATP synthase inhibition | 0.03 - 0.12 |
| Linezolid | Second-line | Protein synthesis inhibition | 0.25 - 1.0 |
Note: MIC90 values can vary depending on the strain and testing method.
The potent in vitro activity of this compound is comparable to that of some of the most effective anti-TB drugs, including bedaquiline. If this potency translates to in vivo efficacy and a favorable safety profile, this compound could offer a significant advantage, particularly for drug-resistant TB where treatment options are limited and often associated with significant toxicity.
C. Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC):
-
Method: Broth microdilution method is typically used.
-
Culture: M. tuberculosis H37Rv or clinical isolates are grown in a suitable liquid medium (e.g., Middlebrook 7H9).
-
Drug Preparation: Serial dilutions of this compound are prepared in the culture medium.
-
Inoculation: The bacterial suspension is added to the drug-containing wells.
-
Incubation: Plates are incubated at 37°C for a defined period.
-
Endpoint: The MIC is determined as the lowest drug concentration that inhibits visible bacterial growth.
III. Summary and Future Directions
This compound presents a dual-pronged therapeutic potential with distinct advantages in both oncology and tuberculosis. In oncology, its novel mechanism of targeting mutant p53 condensates could address a significant unmet need for patients with p53-mutated cancers who are often refractory to standard treatments. In tuberculosis, its high in vitro potency suggests it could be a valuable addition to the arsenal against drug-resistant strains.
Further preclinical and clinical studies are imperative to fully elucidate the therapeutic potential of this compound. Key future research should focus on:
-
Oncology:
-
Identifying specific cancer types where this compound demonstrates the most significant efficacy.
-
Conducting in vivo studies to assess its anti-tumor activity and safety profile.
-
Performing head-to-head comparative studies against standard-of-care chemotherapies in relevant cancer models.
-
-
Tuberculosis:
-
Elucidating its specific mechanism of action against M. tuberculosis.
-
Evaluating its efficacy in in vivo models of tuberculosis, including models of drug-resistant infection.
-
Assessing its potential for combination therapy with existing anti-TB drugs.
-
The data presented in this guide, while preliminary, underscores the promise of this compound as a novel therapeutic candidate and warrants its continued investigation and development.
References
- 1. Identification of Small Molecules that Modulate Mutant p53 Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lonsurf and Talzenna for Cancers with TP53 Mutations - NCI [cancer.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mutational processes shape the landscape of TP53 mutations in human cancer. | Broad Institute [broadinstitute.org]
Safety Operating Guide
Proper Disposal of BAY 249716: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the antitubercular agent BAY 249716 are critical for maintaining laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to specific procedures to mitigate risks associated with this chemical compound. This guide provides a comprehensive overview of the proper disposal protocols for this compound, in accordance with available safety data.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its Safety Data Sheet (SDS). Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times to prevent skin and eye contact. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In the event of a spill, the area should be evacuated, and the spill should be managed by trained personnel wearing appropriate PPE.
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations for chemical waste.[1][2][3]
-
Waste Identification and Segregation:
-
Unused or waste this compound should be classified as chemical waste.
-
It must be segregated from other laboratory waste streams, such as biological or radioactive waste, unless it is a mixed waste.
-
Solid waste (e.g., contaminated gloves, weigh boats) should be collected separately from liquid waste.
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container for all this compound waste.
-
The container must be in good condition, compatible with the chemical, and have a secure lid.
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name "this compound" and any other components of the waste.
-
-
Liquid Waste Management:
-
Solid Waste Management:
-
All materials contaminated with this compound, such as pipette tips, centrifuge tubes, and absorbent paper, should be placed in the designated solid hazardous waste container.
-
-
Decontamination of Glassware and Surfaces:
-
Glassware and surfaces contaminated with this compound should be decontaminated.
-
The SDS for a similar compound suggests that scrubbing with alcohol can be used for decontamination.
-
The cleaning materials and rinsate should be collected as hazardous waste.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool and well-ventilated.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
Ensure all required paperwork is completed for the waste manifest.
-
Spill Management Protocol
In the event of an accidental release, the following steps should be taken:
-
Ensure Personal Safety: Evacuate non-essential personnel from the area. The responder must wear appropriate PPE.
-
Contain the Spill: Prevent further spread of the material.
-
Absorb Liquid Spills: For solutions, use an inert, absorbent material such as diatomite or universal binders to soak up the spill.
-
Collect Waste: Carefully collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Dispose of all materials used for cleanup as hazardous waste.
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Storage (Solid) | -20°C for 1 year | MedchemExpress SDS for a similar compound |
| Recommended Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | MedchemExpress SDS |
Experimental Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
This comprehensive guide provides the essential framework for the safe disposal of this compound. Adherence to these procedures is paramount for ensuring the safety of laboratory personnel and minimizing environmental impact. Always consult the specific Safety Data Sheet for the most detailed and up-to-date information.
References
Personal protective equipment for handling BAY 249716
Essential Safety and Handling Guide for BAY 249716
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound, a potent p53 modulator and antitubercular agent intended for laboratory research use only. Adherence to these procedures is essential to ensure personal safety and maintain a secure research environment.
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to hazardous research chemicals.[1][2][3] A hazard assessment should be conducted for specific laboratory operations to determine the necessary level of protection.[4] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Body Protection | Professional lab coat. | Protects against incidental splashes and contact with clothing. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[5] A face shield should be worn over safety glasses or goggles when there is a splash hazard. | Protects eyes from splashes, and a face shield provides broader protection for the face. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact. For prolonged handling or when a higher risk of exposure exists, consider double-gloving or using Silver Shield gloves underneath nitrile gloves. Avoid latex gloves due to poor chemical protection and potential for allergies. | Provides a barrier against skin contact. Nitrile offers good chemical resistance for many laboratory chemicals. |
| Respiratory Protection | Not typically required under normal use conditions with adequate engineering controls (e.g., a chemical fume hood). If dust formation is possible, a NIOSH-approved particle filter respirator may be necessary. | Minimizes the risk of inhalation exposure, especially when handling the compound as a solid powder. |
Operational and Disposal Plans
Handling Protocol
Meticulous handling procedures are crucial to minimize direct contact and prevent contamination.
-
Preparation :
-
Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure a designated and clearly labeled area for handling is prepared, preferably within a chemical fume hood to ensure proper ventilation.
-
Assemble all necessary equipment, including appropriate PPE, spill containment materials, and waste containers.
-
-
Weighing and Reconstitution :
-
Handle the solid form of this compound in a chemical fume hood to avoid inhalation of any airborne particles.
-
Use appropriate tools such as spatulas and weighing paper to handle the powder.
-
When reconstituting, add the solvent slowly to the solid to prevent splashing. This compound is soluble in DMSO.
-
-
During Use :
-
Always wear the recommended PPE as detailed in the table above.
-
Avoid eating, drinking, and applying cosmetics in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
-
Storage :
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Follow the specific storage temperature recommendations from the supplier, which may be -20°C or -80°C for solutions.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan
Proper disposal of chemical waste is a legal and ethical responsibility to protect the environment and public health.
-
Waste Segregation :
-
All materials that come into contact with this compound, including gloves, pipette tips, and empty vials, should be considered hazardous waste.
-
Segregate chemical waste from regular trash.
-
-
Waste Collection :
-
Collect all solid and liquid waste containing this compound in designated, leak-proof, and clearly labeled hazardous waste containers.
-
The label should include the chemical name and associated hazards.
-
-
Disposal Procedure :
-
Dispose of hazardous chemical waste in accordance with all applicable federal, state, and local regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste pickup and disposal.
-
The primary method for the disposal of potent pharmaceutical compounds is high-temperature incineration by a licensed waste management vendor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
